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Foundational

An In-Depth Technical Guide on Orphenadrine-d3 Hydrochloride for Neurodegenerative Disease Studies

Foreword The study of neurodegenerative diseases stands as one of the most significant challenges in modern medicine. The intricate and multifactorial nature of these conditions necessitates the development of novel chem...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The study of neurodegenerative diseases stands as one of the most significant challenges in modern medicine. The intricate and multifactorial nature of these conditions necessitates the development of novel chemical tools to probe disease mechanisms and evaluate potential therapeutic strategies. This guide introduces Orphenadrine-d3 hydrochloride, a deuterated analog of a well-established pharmacological agent, as a promising tool for researchers, scientists, and drug development professionals in the field of neurodegeneration. We will delve into its synthesis, multifaceted mechanism of action, the scientific rationale for its deuteration, and provide practical, in-depth protocols for its application in relevant preclinical models. This document is designed not as a rigid set of instructions, but as a comprehensive resource to empower researchers to design and execute robust and insightful experiments.

Orphenadrine-d3 Hydrochloride: Physicochemical Properties and the Significance of Deuteration

Orphenadrine-d3 hydrochloride is the deuterium-labeled form of Orphenadrine hydrochloride.[1][2] Orphenadrine hydrochloride is a white or nearly white crystalline powder with a bitter, numbing taste.[3] It is soluble in water and has a molecular weight of 305.8 g/mol .[3][4]

Table 1: Physicochemical Properties of Orphenadrine Hydrochloride

PropertyValueSource
Molecular FormulaC18H24ClNO[3][4]
Molecular Weight305.8 g/mol [3]
Melting Point156-157 °C (313-315 °F)[3]
Solubility≥ 100 mg/mL in water at 20°C[3]
AppearanceWhite or almost white crystalline powder[3]
pKa~5.5 (for aqueous solution)[3]

The deuteration of Orphenadrine, resulting in Orphenadrine-d3 hydrochloride, is a strategic chemical modification designed to alter its metabolic profile.[1][2] This is achieved through the kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Since the cleavage of a C-H bond is often the rate-limiting step in drug metabolism by cytochrome P450 enzymes, replacing hydrogen with deuterium at a metabolically active site can slow down this process.[1] This can lead to a longer plasma half-life, increased systemic exposure, and potentially a more favorable side-effect profile by reducing the formation of certain metabolites.[1] While the exact synthesis of commercially available Orphenadrine-d3 hydrochloride is proprietary, it is likely that the deuterium atoms are placed on one of the N-methyl groups, a known site of metabolic N-demethylation.

The Multifaceted Pharmacology of Orphenadrine: A "Dirty Drug" with Therapeutic Potential

Orphenadrine is often referred to as a "dirty drug" due to its engagement with multiple molecular targets.[5] This pleiotropic pharmacology, however, is what makes it an intriguing candidate for the complex pathophysiology of neurodegenerative diseases.

Non-competitive NMDA Receptor Antagonism: A Key Neuroprotective Mechanism

A primary mechanism underlying Orphenadrine's neuroprotective potential is its action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[6] It binds to the phencyclidine (PCP) site within the NMDA receptor's ion channel.[7] Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excessive calcium influx, triggering a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and apoptosis. This process, known as excitotoxicity, is a common pathological feature in many neurodegenerative disorders.

Orphenadrine has a low micromolar affinity for the NMDA receptor, with a reported Ki value of approximately 6.0 µM.[5][8] This "mild" antagonism, coupled with fast unblocking kinetics, is thought to be advantageous, as it may prevent excitotoxic damage without completely disrupting normal glutamatergic neurotransmission, thereby avoiding the severe psychotomimetic side effects associated with high-affinity NMDA receptor antagonists like MK-801.[7]

Anticholinergic and Antihistaminic Properties

Orphenadrine is also a nonselective muscarinic acetylcholine receptor antagonist and a histamine H1 receptor antagonist.[5][9][10] Its anticholinergic properties were the basis for its use in Parkinson's disease, helping to correct the cholinergic-dopaminergic imbalance.[5] While potent anticholinergic effects can have undesirable cognitive side effects, particularly in the elderly, this activity may contribute to its overall pharmacological profile in the context of certain neurodegenerative conditions.

Table 2: Receptor Binding Affinities of Orphenadrine

TargetParameterValueSpecies/TissueSource
NMDA ReceptorKi6.0 ± 0.7 µMHuman Frontal Cortex[5][8]
Muscarinic M1 ReceptorKd48 nMCHO-K1 cells[9][10]
Muscarinic M2 ReceptorKd213 nMCHO-K1 cells[9][10]
Muscarinic M3 ReceptorKd120 nMCHO-K1 cells[9][10]
Muscarinic M4 ReceptorKd170 nMCHO-K1 cells[9][10]
Muscarinic M5 ReceptorKd129 nMCHO-K1 cells[9][10]
Emerging Roles: Sigma-1 Receptor Modulation and Anti-inflammatory Effects

Recent research has shed light on other potentially significant mechanisms of Orphenadrine. Studies have shown its ability to exert anti-inflammatory and antioxidant effects in a model of ischemic stroke.[11] Orphenadrine treatment reduced levels of pro-inflammatory cytokines (IL-6, TNF-α), decreased oxidative stress markers, and preserved mitochondrial function.[11] These effects are crucial in the context of neurodegeneration, where neuroinflammation and mitochondrial dysfunction are key pathological drivers.

While direct binding studies are limited, the neuroprotective profile of Orphenadrine, particularly its influence on mitochondrial function and cellular stress responses, suggests a potential interaction with the sigma-1 receptor . The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a critical role in maintaining cellular homeostasis and promoting neuronal survival. Further research is warranted to fully elucidate the role of sigma-1 receptor modulation in the neuroprotective effects of Orphenadrine.

cluster_0 Orphenadrine's Neuroprotective Mechanisms cluster_1 NMDA Receptor Antagonism cluster_2 Anti-inflammatory & Antioxidant Effects cluster_3 Potential Sigma-1 Receptor Modulation Orphenadrine Orphenadrine NMDA_R NMDA Receptor Orphenadrine->NMDA_R Blocks Inflammation ↓ Pro-inflammatory Cytokines (IL-6, TNF-α) Orphenadrine->Inflammation Oxidative_Stress ↓ Oxidative Stress Orphenadrine->Oxidative_Stress Mitochondria ↑ Mitochondrial Function Orphenadrine->Mitochondria Sigma1_R Sigma-1 Receptor Orphenadrine->Sigma1_R Potential Interaction Ca_influx ↓ Excessive Ca2+ Influx NMDA_R->Ca_influx Excitotoxicity ↓ Excitotoxicity Ca_influx->Excitotoxicity Cell_Homeostasis ↑ Cellular Homeostasis Sigma1_R->Cell_Homeostasis Neuronal_Survival ↑ Neuronal Survival Cell_Homeostasis->Neuronal_Survival cluster_0 In Vitro Neuroprotection Assay Workflow A Seed Neuronal Cells (e.g., CGCs) B Pre-treat with Orphenadrine-d3 HCl A->B C Induce Toxicity (e.g., 100 µM 3-NPA) B->C D Incubate (24 hours) C->D E Assess Cell Viability (e.g., Neutral Red Assay) D->E F Data Analysis (EC50 determination) E->F

Caption: Workflow for the in vitro neuroprotection assay.

In Vivo Neuroprotection Study in a Rat Model of 3-NPA-Induced Neurotoxicity

Rationale: This in vivo model assesses the neuroprotective efficacy of Orphenadrine-d3 hydrochloride in a living organism, providing insights into its potential therapeutic utility.

Materials:

  • Adult male Sprague-Dawley rats (275-300 g)

  • 3-Nitropropionic acid (3-NPA)

  • Orphenadrine-d3 hydrochloride

  • Saline solution (for injections)

  • Anesthesia (as per institutional guidelines)

  • Brain collection and processing reagents (for histology and biochemical analysis)

Step-by-Step Protocol:

  • Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly assign the animals to different groups:

    • Control (saline injections)

    • 3-NPA only

    • Orphenadrine-d3 hydrochloride + 3-NPA (at different doses, e.g., 10, 20, 30 mg/kg)

    • Orphenadrine-d3 hydrochloride only

  • Drug Administration: Administer Orphenadrine-d3 hydrochloride or saline intraperitoneally (i.p.) once daily for 3 days. [7][12]4. Induction of Neurotoxicity: 30 minutes after each Orphenadrine-d3 hydrochloride or saline injection, administer 3-NPA (e.g., 30 mg/kg, i.p.) once daily for 3 days. [7][12]5. Behavioral and Health Monitoring: Observe the animals daily for signs of toxicity (e.g., weight loss, motor deficits, lethargy) and mortality. [12]6. Tissue Collection: At the end of the treatment period (e.g., on day 4), euthanize the animals and perfuse them with saline followed by a fixative (for histology). Collect the brains and other relevant tissues.

  • Neurochemical and Histological Analysis:

    • Biochemical Markers: Homogenize brain tissue (e.g., striatum) to measure markers of neuronal damage, such as peripheral-type benzodiazepine receptor (PBR) binding (a marker of microgliosis) or heat shock protein 27 (HSP27) expression (a marker of astroglial activation). [7] * Histology: Process the fixed brains for histological staining (e.g., Nissl staining) to assess neuronal loss and lesion volume in the striatum.

  • Data Analysis: Statistically compare the outcomes (mortality, behavioral scores, biochemical markers, lesion volume) between the different treatment groups.

Analytical Methodology for Orphenadrine-d3 Hydrochloride Quantification

Accurate quantification of Orphenadrine-d3 hydrochloride in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice due to its high sensitivity and selectivity. [13] Key Parameters for HPLC-MS/MS Method Development:

  • Sample Preparation: Simple protein precipitation with a solvent like acetonitrile is often sufficient for plasma samples. [13]* Chromatography: A C18 reversed-phase column is typically used. The mobile phase usually consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer with a modifier (e.g., formic acid). A rapid gradient elution can achieve short run times.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. The transitions for multiple reaction monitoring (MRM) would need to be optimized for both Orphenadrine-d3 and a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).

  • Validation: The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Conclusion and Future Directions

Orphenadrine-d3 hydrochloride represents a valuable chemical tool for the study of neurodegenerative diseases. Its multifaceted pharmacology, particularly its "mild" NMDA receptor antagonism and potential for sigma-1 receptor modulation, makes it a compelling agent to investigate in the context of complex disease pathologies. The strategic deuteration offers the potential for a more stable pharmacokinetic profile, making it a superior tool for in vivo studies compared to its non-deuterated counterpart.

Future research should focus on several key areas:

  • Elucidating the role of sigma-1 receptor interaction: Direct binding studies and functional assays are needed to confirm and characterize the interaction of Orphenadrine with the sigma-1 receptor and its contribution to neuroprotection.

  • Exploring downstream signaling pathways: In-depth molecular studies are required to map the signaling cascades that are modulated by Orphenadrine downstream of its primary targets.

  • Evaluating Orphenadrine-d3 hydrochloride in a broader range of neurodegenerative disease models: Its efficacy should be tested in models of Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and other conditions where excitotoxicity and neuroinflammation are implicated.

  • Direct comparative pharmacokinetic studies: A head-to-head comparison of the pharmacokinetics of Orphenadrine and Orphenadrine-d3 hydrochloride will be crucial to definitively demonstrate the benefits of deuteration.

By providing this in-depth technical guide, we hope to facilitate the use of Orphenadrine-d3 hydrochloride in the scientific community and contribute to the advancement of our understanding and treatment of neurodegenerative diseases.

References

  • PubChem. Orphenadrine hydrochloride. National Center for Biotechnology Information. [Link]

  • Boruah, D., et al. (2022). Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice.
  • Pubill, D., et al. (2001). Orphenadrine prevents 3-nitropropionic acid-induced neurotoxicity in vitro and in vivo. British Journal of Pharmacology, 132(3), 693-702.
  • Kornhuber, J., et al. (1995). Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies. Journal of Neural Transmission. General Section, 102(3), 237-246.
  • Wikipedia. Orphenadrine. [Link]

  • Sharma, S., et al. (2026). Neuroprotective potential of orphenadrine in focal cerebral ischemia: A neurobehavioral and mechanistic approach. Toxicology and Applied Pharmacology, 516, 117757.
  • Brouillet, E., et al. (2005). 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington's Disease: Past, Present and Future. Current Topics in Medicinal Chemistry, 5(6), 575-585.
  • DrugBank. Orphenadrine Hydrochloride. [Link]

  • Lee, H., et al. (2006). Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1693-1697.
  • ResearchGate. Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies. [Link]

  • SCIEX. Identification and sensitive quantitation of N-nitroso N-desmethyl orphenadrine impurity in orphenadrine citrate API. [Link]

  • Sureda, F. X., et al. (1999). In vitro and in vivo protective effect of orphenadrine on glutamate neurotoxicity. Neuropharmacology, 38(6), 837-845.
  • Taylor & Francis Online. Orphenadrine – Knowledge and References. [Link]

  • Pubill, D., et al. (2001). Orphenadrine prevents 3-nitropropionic acid-induced neurotoxicity in vitro and in vivo. British Journal of Pharmacology, 132(3), 693–702.
  • Mayo Clinic. Orphenadrine (Oral Route). [Link]

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Exploratory

Exploratory Research Applications of Orphenadrine Stable Isotopes: A Technical Whitepaper

Executive Summary & Mechanistic Grounding Orphenadrine is a centrally acting skeletal muscle relaxant characterized by a polypharmacological profile. It functions primarily as a non-competitive antagonist at the N-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Orphenadrine is a centrally acting skeletal muscle relaxant characterized by a polypharmacological profile. It functions primarily as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor (Ki ~6.0 µM)[1] and as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist[2]. In contemporary exploratory research, the synthesis of stable isotope-labeled (SIL) analogs—specifically Orphenadrine-d3 and Orphenadrine-d5—has revolutionized pharmacokinetic profiling and metabolic tracing[3][4].

By substituting specific hydrogen atoms with deuterium, researchers leverage the mass shift (+3 Da or +5 Da) to differentiate exogenous tracers from endogenous molecules or unlabeled drugs[4]. This technical guide explores the critical applications of these isotopes in Isotope Dilution Mass Spectrometry (IDMS) and metabolic pathway elucidation, providing a self-validating framework for bioanalytical scientists.

Pharmacodynamics and Isotope Utility

The incorporation of heavy isotopes into the orphenadrine scaffold does not fundamentally alter its receptor binding affinities, ensuring that Orphenadrine-d3 remains a biologically accurate tracer for NMDA and mAChR interaction studies[5]. However, the stronger covalent bond of carbon-deuterium (C-D) compared to carbon-hydrogen (C-H) can be strategically utilized to probe the Kinetic Isotope Effect (KIE) during hepatic CYP450-mediated N-demethylation[3].

Mechanism Orph Orphenadrine-d3 (Stable Isotope Tracer) NMDA NMDA Receptor (Ki = 6.0 µM) Orph->NMDA Uncompetitive Blockade mAChR Muscarinic Receptor (Antagonism) Orph->mAChR Anticholinergic Action CYP Hepatic CYP450 (Biotransformation) Orph->CYP N-demethylation Metab N-desmethyl-orphenadrine (Isotope Tracked) CYP->Metab Mass Shift (+3 Da)

Pharmacodynamic targets and metabolic tracking of Orphenadrine stable isotopes.

Quantitative Data: Pharmacokinetics & Isotope Specifications

To establish robust analytical methods, researchers must align the physicochemical properties of the stable isotope with the known pharmacokinetic parameters of the unlabeled drug. Table 1 summarizes the clinical pharmacokinetics of orphenadrine, while Table 2 details the commercially available stable isotopes used to track these parameters.

Table 1: Key Pharmacokinetic Parameters of Orphenadrine

ParameterValueClinical/Biological ContextReference
Elimination Half-life (t1/2) 25.8 ± 10.3 hProlonged systemic circulation requiring extended monitoring.[6]
Cmax (Oral Dose) 82.8 ± 26.2 ng/mLDefines the upper limit of quantification (ULOQ) for standard assays.[6]
Tmax 3.0 ± 0.9 hIndicates delayed absorption; critical for sampling timepoints.[6]
Volume of Distribution (Vd) ~1.92 L/kgHigh lipophilicity enables rapid blood-brain barrier penetration.[7]

Table 2: Orphenadrine Stable Isotope Specifications

CompoundMolecular FormulaMass ShiftPrimary Research ApplicationReference
Orphenadrine-d3 (HCl) C18H21D3ClNO+3 DaLC-MS/MS Internal Standard for plasma quantification.[3]
Orphenadrine-d3 (Citrate) C24H28D3NO8+3 DaReceptor binding assays and in vitro cell models.[5]
Orphenadrine-d5 (Citrate) C24H26D5NO8+5 DaAdvanced metabolic tracing and complex matrix IDMS.[4]

Exploratory Application: Precision Pharmacokinetics via IDMS

The most critical application of Orphenadrine-d3 is its use as an internal standard (IS) in Isotope Dilution Mass Spectrometry (IDMS)[3].

The Causality of Experimental Choices: When analyzing biological matrices (e.g., whole blood, plasma, urine), co-eluting endogenous compounds (like phospholipids) compete with the analyte for charge during Electrospray Ionization (ESI), leading to unpredictable ion suppression[8]. By spiking the sample with Orphenadrine-d3, the IS co-elutes perfectly with the unlabeled orphenadrine. Because they share identical physicochemical properties, they experience the exact same matrix effects. The mass spectrometer quantifies the ratio of the unlabeled drug to the deuterated IS, effectively canceling out ionization variance and yielding absolute quantitative accuracy[6][8].

IDMS_Workflow Sample Biological Matrix (Plasma/Urine) Spike Spike IS (Orphenadrine-d3) Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract LC UPLC Separation (C18 Column) Extract->LC MS ESI+ MS/MS (MRM Mode) LC->MS Data Ratio Quantification (Self-Validating) MS->Data

Isotope Dilution Mass Spectrometry (IDMS) workflow for Orphenadrine quantification.

Protocol: Self-Validating LC-MS/MS Workflow for Orphenadrine Quantification

This methodology provides a step-by-step framework for quantifying orphenadrine in plasma, engineered with built-in validation gates to ensure data integrity[6][8].

Step 1: Matrix Preparation & Isotope Spiking

  • Aliquot 100 µL of biological plasma into a microcentrifuge tube.

  • Causality: Spike 10 µL of a working Orphenadrine-d3 solution (e.g., 50 ng/mL) directly into the matrix before extraction. This ensures that any subsequent volumetric losses during extraction apply equally to both the analyte and the IS, preserving the quantitative ratio.

Step 2: Protein Precipitation (PPT)

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the sample.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Acetonitrile rapidly denatures plasma proteins, releasing protein-bound orphenadrine into the supernatant. The acidic environment (formic acid) ensures the basic amine group of orphenadrine remains protonated, enhancing solubility in the aqueous-organic mixture.

Step 3: Chromatographic Separation (UPLC)

  • Transfer the supernatant to an autosampler vial. Inject 2 µL onto an ACQUITY BEH C18 column (1.7 µm, 100 x 2.1 mm) maintained at 50°C[8].

  • Use a gradient mobile phase of 0.05% Formic Acid in Water (A) and 0.05% Formic Acid in Acetonitrile (B).

  • Causality: The C18 stationary phase effectively retains the lipophilic diphenyl structure of orphenadrine. Elevated column temperature (50°C) reduces mobile phase viscosity, allowing for higher flow rates and sharper peak shapes, resolving the analyte from early-eluting matrix salts.

Step 4: Tandem Mass Spectrometry (MRM)

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Monitor the Multiple Reaction Monitoring (MRM) transitions:

    • Unlabeled Orphenadrine: m/z 270.2 → m/z 153.1 (Quantifier)

    • Orphenadrine-d3 (IS): m/z 273.2 → m/z 153.1 (or corresponding deuterated fragment).

  • Causality: MRM acts as a double mass filter. Even if isobaric impurities co-elute, they will not produce the specific precursor-to-product ion transition, ensuring absolute specificity.

Step 5: System Suitability & Self-Validation

  • The Self-Validating Loop: Run a "Double Blank" (matrix without analyte or IS) and a "Zero Sample" (matrix with IS only). The Double Blank must show no signal at m/z 273.2, proving no isotopic cross-contamination. The Zero Sample must show a robust IS signal but no signal at m/z 270.2, proving the Orphenadrine-d3 standard is isotopically pure and does not contain unlabeled trace impurities[8].

Exploratory Application: Metabolic Profiling

Beyond quantification, stable isotopes are critical for mapping the biotransformation of orphenadrine. In vivo, orphenadrine undergoes extensive hepatic metabolism, primarily N-demethylation to yield N-desmethyl-orphenadrine and N,N-didesmethyl-orphenadrine[7].

By administering a deuterated analog (e.g., Orphenadrine-d5) in preclinical animal models, researchers can track the mass shift of metabolites in urine and feces[4][7]. If a metabolite retains the +5 Da mass shift, the site of metabolism did not occur at the deuterated positions. This technique allows for the rapid structural elucidation of reactive intermediates without the need for hazardous radiolabels (like 14C or 3H), streamlining the drug development pipeline.

Conclusion

The strategic application of Orphenadrine stable isotopes bridges the gap between basic pharmacodynamics and advanced bioanalytical quantification. By leveraging the principles of isotope dilution and tandem mass spectrometry, researchers can establish self-validating analytical systems that eliminate matrix interference, ensuring absolute precision in pharmacokinetic and metabolic exploratory research.

References

*[3] Title: Orphenadrine-d3 hydrochloride | Stable Isotope Source: medchemexpress.com URL:

*[5] Title: Orphenadrine-d3 citrate | Stable Isotope Source: medchemexpress.com URL:

*[7] Title: Pharmacokinetic, metabolism and withdrawal time of orphenadrine in camels (Camelus dromedarius) after intravenous administration - PubMed Source: nih.gov URL:

*[1] Title: Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed Source: nih.gov URL:

*[4] Title: Orphenadrine-d5 Citrate | CAS No. 1227503-96-9 (Freebase) Source: clearsynth.com URL:

*[6] Title: Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed Source: nih.gov URL:

*[2] Title: Orphenadrine Drug Action - SMPDB Source: smpdb.ca URL:

*[8] Title: Simultaneous Determination of 25 Common Pharmaceuticals in Whole Blood Using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Source: oup.com URL:

Sources

Foundational

Orphenadrine-d3 Hydrochloride: A Comprehensive Whitepaper on Solubility Dynamics and Stability Protocols for LC-MS/MS Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Orphenadrine-d3 hydrochloride ( C18​H20​D3​NO⋅HCl ) serves as a critical stable-isotope-labeled internal standard (SIL-IS) in the bioanalytical quantification of orphenadrine—a centrally acting skeletal muscle relaxant and non-competitive NMDA receptor antagonist with a Ki​ of 6.0 µM[1]. Because quantitative accuracy in mass spectrometry relies absolutely on the integrity of the internal standard, understanding the physicochemical behavior of this compound is paramount.

While empirical solubility data is fundamentally derived from the unlabeled orphenadrine hydrochloride, the macroscopic thermodynamic properties of the d3​ -isotopologue are virtually identical, allowing direct extrapolation of solubility parameters. This guide provides a deep-dive into its thermodynamic solubility, degradation kinetics, and self-validating handling protocols designed for drug development professionals.

Physicochemical Profiling and Thermodynamic Solubility

The dissolution of Orphenadrine-d3 HCl is highly dependent on the dielectric constant of the solvent and the ionic strength of the receiving medium. All quantitative solubility metrics are summarized in Table 1 below.

Table 1: Solubility Profile of Orphenadrine-d3 Hydrochloride
SolventSolubility LimitCausality / Mechanistic Note
Deionized Water 100 mg/mL[2]High polarity of the protonated tertiary amine facilitates strong ion-dipole interactions.
PBS (pH 7.2) ~ 10 mg/mL[3]Common-ion effect ( Cl− ) and competitive hydration from phosphate salts reduce maximum dissolution capacity.
DMSO ~ 33 mg/mL[3]High dielectric constant accommodates the salt; excellent for primary stock solutions.
DMF ~ 33 mg/mL[3]Aprotic nature prevents hydrolytic degradation during long-term storage.
Ethanol ~ 10 mg/mL[3]Lower dielectric constant limits the dissociation of the hydrochloride salt pair.
Expert Insight on Solubility Causality

The stark difference between solubility in pure water ( 100 mg/mL)[2] and Phosphate-Buffered Saline (~10 mg/mL)[3] is a classic manifestation of the common-ion effect . When introduced into PBS, the high concentration of chloride ions (from NaCl and KCl) shifts the dissolution equilibrium ( Orphenadrine⋅HCl(s)​⇌OrphenadrineH(aq)+​+Cl(aq)−​ ) backwards. Furthermore, the pH of 7.2 approaches the pKa​ of the tertiary amine, increasing the proportion of the less-soluble free base.

Stability Kinetics and Degradation Pathways

While the solid crystalline form of Orphenadrine-d3 HCl is highly stable ( 4 years at -20°C)[3], its behavior in solution requires strict kinetic management.

  • Hydrolytic Susceptibility: In aqueous solutions, the compound is vulnerable to gradual degradation. Authoritative guidelines dictate that aqueous solutions must not be stored for more than 24 hours[3].

  • Oxidative Stress: The benzylic positions and the tertiary amine are susceptible to auto-oxidation. Preparing solutions in degassed solvents and purging headspace with inert gas (Argon or N2​ ) is a mandatory preventative measure[3].

  • Kinetic Isotope Effect (KIE): The deuterium labeling imparts a primary kinetic isotope effect. If degradation involves the cleavage of the C-D bond (e.g., oxidative N-demethylation via Cytochrome P450 enzymes), the d3​ -isotopologue will degrade slower than the unlabeled drug. This must be accounted for if the standard is used in in vitro metabolic stability assays rather than just as an analytical crash-standard.

Stability Solid Orphenadrine-d3 HCl (Crystalline Solid) Water Deionized Water (Solubility ≥100 mg/mL) Solid->Water High Polarity Dissolution PBS PBS pH 7.2 (Solubility ~10 mg/mL) Solid->PBS Common-Ion Effect (Cl-) Organic DMSO / DMF (Solubility ~33 mg/mL) Solid->Organic Aprotic Solvation Degradation Degradation (Discard >24h) Water->Degradation Hydrolysis / Oxidation PBS->Degradation Hydrolysis / Oxidation Stable Stable Storage (≥4 Years at -20°C) Organic->Stable Argon Purge & Freezing

Workflow of Orphenadrine-d3 HCl phase transitions and stability pathways.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in bioanalytical workflows, the following protocols incorporate a self-validating feedback loop.

Protocol 1: Preparation of Master Stock Solutions (Organic)
  • Equilibration: Allow the Orphenadrine-d3 HCl vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents ambient moisture condensation on the hygroscopic hydrochloride salt.

  • Gravimetric Measurement: Weigh exactly 3.30 mg of the crystalline solid using a calibrated microbalance.

  • Dissolution: Transfer to an amber glass vial and add 100 µL of anhydrous, HPLC-grade DMSO to achieve a 33 mg/mL stock[3]. Vortex for 60 seconds until visually clear.

  • Inert Atmosphere Purging: Gently blow a stream of Argon gas into the vial headspace for 10 seconds to displace oxygen[3].

  • Aliquoting & Storage: Divide into 10 µL single-use aliquots in micro-inserts. Cap tightly and store at -20°C[3].

  • Self-Validation Step (LC-MS/MS): Before using a new batch for a study, run an aliquot against a previously validated calibration curve. The Area Under the Curve (AUC) must fall within ±5% of the historical mean. If it fails, the stock is rejected.

Workflow Eq 1. Desiccator Equilibration Weigh 2. Gravimetric Measurement Eq->Weigh Dissolve 3. Dissolve in Anhydrous DMSO Weigh->Dissolve Purge 4. Argon Gas Headspace Purge Dissolve->Purge Store 5. Aliquot & Store at -20°C Purge->Store Validate 6. LC-MS/MS Self-Validation Store->Validate

Step-by-step protocol for preparing self-validating Orphenadrine-d3 HCl stock solutions.

Protocol 2: Preparation of Working Aqueous Solutions
  • Dilution: Extract one 10 µL DMSO aliquot (33 mg/mL) and dilute into 990 µL of PBS (pH 7.2) to yield a 330 µg/mL working solution.

  • Solvent Limit Verification: Ensure the final DMSO concentration in the downstream biological assay does not exceed 0.1% (v/v). Causality: Organic solvents can induce physiological artifacts or enzyme inhibition at higher concentrations[3].

  • Time-Gating: Discard any remaining aqueous solution after 12 hours. Do not freeze-thaw aqueous solutions of this compound[3].

References

  • National Institutes of Health (NTP). "Orphenadrine Hydrochloride | CID 9568 - PubChem". Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Orphenadrine-d3 Hydrochloride as a Stable Isotope-Labeled Internal Standard for Robust LC-MS/MS Bioanalysis

Introduction Orphenadrine is a centrally acting skeletal muscle relaxant and anticholinergic agent. Mechanistically, it acts as an orally active, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, capable o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Orphenadrine is a centrally acting skeletal muscle relaxant and anticholinergic agent. Mechanistically, it acts as an orally active, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, capable of crossing the blood-brain barrier[1]. In pharmacokinetic (PK), bioequivalence, and therapeutic drug monitoring (TDM) studies, precise quantification of orphenadrine in biological matrices (e.g., plasma, serum) is paramount[2].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its superior sensitivity, selectivity, and shorter run times compared to traditional GC-MS[3]. However, LC-MS/MS bioanalysis is inherently susceptible to matrix effects—where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte. To mitigate this, Orphenadrine-d3 hydrochloride is employed as a stable isotope-labeled internal standard (SIL-IS)[1]. Because it shares the exact physicochemical properties and chromatographic retention time as unlabeled orphenadrine, it perfectly compensates for extraction losses and ionization variability[1].

Pharmacological Context & Rationale

Understanding the pharmacological target of orphenadrine helps contextualize its PK profiling. Orphenadrine crosses the blood-brain barrier to exert its neuroprotective and muscle-relaxant effects by blocking NMDA receptors[1].

Pathway A Orphenadrine B NMDA Receptor (Non-competitive Antagonist) A->B Binds C Blockade of Ca2+ Influx B->C Inhibits D Decreased Excitatory Neurotransmission C->D E Skeletal Muscle Relaxation & Analgesia D->E

Fig 1. Pharmacological signaling pathway of Orphenadrine via NMDA receptor antagonism.

Mass Spectrometry & Physicochemical Properties

To establish a highly specific Multiple Reaction Monitoring (MRM) method, the precursor and product ions must be optimized. Orphenadrine readily forms a protonated molecule [M+H]+ at m/z 270.3 in positive electrospray ionization (ESI+) mode. Collision-induced dissociation (CID) yields a dominant stable product ion at m/z 181.1[2]. Orphenadrine-d3, possessing three deuterium atoms, exhibits a precursor mass shift to m/z 273.3.

Table 1. Optimized MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Orphenadrine270.3181.125Quantifier[2]
Orphenadrine270.3165.135Qualifier[3]
Orphenadrine-d3273.3181.125IS Quantifier[3]
Orphenadrine-d3273.3165.135IS Qualifier[3]

Causality Insight: Clinical and forensic guidelines dictate that two transitions must be monitored for both the analyte and the internal standard to ensure unambiguous identification and avoid false positives from isobaric interferences[3].

Experimental Methodology & Protocols

This section provides a self-validating, step-by-step protocol for extracting and quantifying orphenadrine from plasma.

Reagents and Materials
  • Orphenadrine reference standard.

  • Orphenadrine-d3 hydrochloride (SIL-IS)[1].

  • LC-MS grade Acetonitrile (ACN), Water, Formic Acid, and Ammonium Formate[2].

  • Blank human or rat plasma.

Sample Preparation: ACN-Induced Protein Precipitation

Causality Insight: Protein precipitation (PPT) using ACN is selected for its simplicity, high throughput, and efficiency in disrupting drug-protein binding[2].

  • Spiking: Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube. Add 10 µL of Orphenadrine-d3 IS working solution (e.g., 50 ng/mL).

    • Self-Validation Check: Always include a "Zero Standard" (blank plasma + IS) and a "Double Blank" (blank plasma + no IS) to verify the absence of isotopic cross-talk and background contamination.

  • Precipitation: Add 300 µL of ice-cold ACN (containing 0.1% formic acid)[2].

    • Causality: The 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins, while the acidic environment maintains the basic orphenadrine in its ionized state, preventing it from co-precipitating with proteins.

  • Mixing & Centrifugation: Vortex aggressively for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of initial mobile phase.

    • Causality: Diluting the high-organic extract with aqueous mobile phase prevents "solvent effects" (peak distortion/broadening) during injection onto a reversed-phase column.

Workflow A Plasma Sample (+ Orphenadrine-d3 IS) B Protein Precipitation (ACN + 0.1% FA) A->B C Centrifugation (14,000 rpm, 10 min) B->C D Supernatant Dilution (Aqueous Mobile Phase) C->D E LC-MS/MS Analysis (ESI+ MRM Mode) D->E F Data Processing (Analyte/IS Ratio) E->F

Fig 2. LC-MS/MS sample preparation and analysis workflow using Orphenadrine-d3 IS.

LC-MS/MS Conditions

Causality Insight: An acidic, buffered mobile phase (Ammonium formate + Formic acid) is utilized to ensure reproducible retention on the C18 column and to provide abundant protons for efficient ESI+ ionization[2].

Table 2. Chromatographic Conditions

ParameterSetting
ColumnAgilent Eclipse Plus ODS (4.60 x 100 mm, 3.50 μm) or equivalent[2]
Mobile Phase AWater + 6 mM Ammonium Formate + 0.1% Formic Acid[2]
Mobile Phase BAcetonitrile (ACN) + 0.1% Formic Acid
Flow Rate0.5 mL/min[2]
Injection Volume5 µL
Column Temperature40°C

Table 3. Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
3.01090
4.51090
4.69010
6.09010

Method Validation (E-E-A-T Standards)

A robust bioanalytical method must adhere to FDA/ICH guidelines[2].

  • Selectivity & Matrix Effect: The SIL-IS corrects for matrix effects. The matrix factor (MF) should be calculated by comparing the peak area of post-extraction spiked samples to neat standards. A normalized MF (Analyte/IS) close to 1.0 confirms the SIL-IS is effectively compensating for ion suppression.

  • Linearity: Typically validated over a range of 1 to 500 ng/mL, using a 1/x² weighting factor to ensure accuracy at the lower limit of quantification (LLOQ)[2].

  • Precision & Accuracy: Intra- and inter-day precision (%CV) must be ≤15% (≤20% at LLOQ)[2].

Conclusion

The integration of Orphenadrine-d3 hydrochloride as an internal standard establishes a highly reliable, self-validating LC-MS/MS workflow[1]. By neutralizing matrix effects and extraction variances, this protocol ensures the scientific integrity of pharmacokinetic data critical for drug development and therapeutic monitoring[2].

References

  • Orphenadrine-d3 hydrochloride | Stable Isotope | MedChemExpress Source: medchemexpress.com URL:1

  • Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS Spectrometry Method: Pharmacokinetics and Drug-Drug Interaction Profile Studies Source: researchgate.net URL:2

  • Selecting and optimizing transitions for LC-MS/MS methods - Forensic RTI Source: forensicrti.org URL:3

Sources

Application

Advanced Application of Orphenadrine-d3 Hydrochloride in Therapeutic Drug Monitoring: An LC-MS/MS Methodological Guide

Clinical and Pharmacological Context Orphenadrine is a centrally acting skeletal muscle relaxant characterized by its uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonism and anticholinergic properties . While h...

Author: BenchChem Technical Support Team. Date: March 2026

Clinical and Pharmacological Context

Orphenadrine is a centrally acting skeletal muscle relaxant characterized by its uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonism and anticholinergic properties . While highly efficacious in managing painful musculoskeletal conditions and Parkinsonian tremors, its clinical utility is complicated by a narrow therapeutic index.

Therapeutic Drug Monitoring (TDM) is essential for Orphenadrine due to its variable hepatic metabolism and high susceptibility to drug-drug interactions. For instance, co-administration with other widely used analgesics, such as paracetamol, can significantly alter its pharmacokinetic profile, elevating the risk of anticholinergic toxicity .

Pathway Orph Orphenadrine (Active Drug) CYP Hepatic Metabolism (CYP2B6, CYP2D6) Orph->CYP Oxidation Tox Toxicity Risk (Anticholinergic Syndrome) Orph->Tox Accumulation (Poor Metabolizers) NDes N-desmethylorphenadrine (Active Metabolite) CYP->NDes Primary Pathway TDM Therapeutic Drug Monitoring (Target: 100-200 ng/mL) Tox->TDM Mitigated by

Hepatic metabolism of Orphenadrine and the clinical rationale for Therapeutic Drug Monitoring.

The Mechanistic Role of Orphenadrine-d3 Hydrochloride

To achieve the analytical precision required for TDM, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard . However, extracting drugs from complex biological matrices like human plasma often induces unpredictable ion suppression or enhancement during electrospray ionization (ESI).

This is where Orphenadrine-d3 hydrochloride acts as a critical methodological anchor. As a Stable Isotope-Labeled Internal Standard (SIL-IS), it incorporates three deuterium atoms, increasing its mass by 3 Da compared to the unlabeled drug .

Causality in Method Design: Because Orphenadrine and Orphenadrine-d3 share identical physicochemical properties (pKa, lipophilicity, and molecular structure), they co-elute chromatographically and experience the exact same extraction recovery and matrix-induced ionization effects. By quantifying the ratio of their peak areas rather than absolute peak areas, the methodology mathematically neutralizes sample-to-sample variability, creating a highly trustworthy, self-validating analytical system.

Experimental Design & Self-Validating Protocols

The following protocol utilizes a rapid protein precipitation (PPT) technique coupled with LC-MS/MS, designed specifically to maintain high throughput while ensuring robust self-validation.

Workflow A Plasma Sample (50 µL) B Add Orphenadrine-d3 (SIL-IS, 10 µL) A->B C Protein Precipitation (ACN + 0.1% FA) B->C D Centrifugation (14,000 x g) C->D E Aqueous Dilution (1:1 with Water) D->E F LC-MS/MS Analysis (ESI+, MRM Mode) E->F G TDM Reporting F->G

Self-validating extraction and LC-MS/MS workflow using Orphenadrine-d3 internal standard.

Step-by-Step Methodology: Plasma Extraction

1. System Suitability & Zero Sample Check Before processing patient samples, prepare a "Zero Sample" by spiking blank human plasma only with the Orphenadrine-d3 working solution (100 ng/mL in 50% Methanol). Causality: This step is a critical self-validation mechanism. It verifies the isotopic purity of the SIL-IS. If the deuterated standard contains un-deuterated Orphenadrine impurities, it will produce a false peak at the analyte's mass transition, artificially elevating the Lower Limit of Quantification (LLOQ).

2. Aliquot and IS Addition Transfer 50 µL of human plasma to a 1.5 mL microcentrifuge tube. Add 10 µL of the Orphenadrine-d3 working solution and vortex for 10 seconds. Causality: Introducing the internal standard before any extraction steps ensures it undergoes the exact same physical losses and chemical environment as the endogenous analyte, allowing for perfect recovery correction.

3. Protein Precipitation Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA) . Causality: ACN is a highly efficient denaturant that crashes out plasma proteins. The addition of 0.1% FA (lowering the pH to ~2.7) ensures the basic secondary amine of Orphenadrine (pKa ~8.4) remains fully protonated. This prevents the drug from co-precipitating with proteins, maximizing its solubility in the organic supernatant and pre-conditioning the sample for positive electrospray ionization (ESI+).

4. Separation and Dilution Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial and mix with 100 µL of LC-MS grade water. Causality: Injecting highly organic extracts directly into a reversed-phase column causes severe peak distortion (the "solvent effect"). Diluting with water matches the sample's solvent strength to the initial mobile phase conditions, ensuring sharp, symmetrical chromatographic peaks.

Step-by-Step Methodology: LC-MS/MS Conditions
  • Analytical Column: C18 Reversed-Phase (e.g., 50 × 2.1 mm, 1.7 µm). Causality: The hydrophobic C18 stationary phase provides strong retention for the lipophilic benzhydryl moiety of Orphenadrine.

  • Mobile Phase A: Water + 0.1% FA + 2 mM Ammonium Formate. Causality: Ammonium formate acts as a volatile buffer, stabilizing the droplet pH in the ESI source and promoting consistent ion formation.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient Elution: 10% B to 90% B over 3.0 minutes, hold at 90% B for 1.0 minute, re-equilibrate at 10% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: Electrospray Ionization in Positive mode (ESI+).

Quantitative Data & Analytical Parameters

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The primary transition for Orphenadrine involves the cleavage of the amine moiety to yield the stable methylbenzhydryl cation (m/z 181.1) [[1]]([Link]). Because the deuterium label in Orphenadrine-d3 is located on the N-methyl group (which is lost during this specific fragmentation), its product ion is identical to the unlabeled drug.

Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
Orphenadrine 270.2181.1506025
Orphenadrine-d3 (IS) 273.2181.1506025

Table 2: Method Validation Summary (Based on FDA Bioanalytical Guidelines)

Validation ParameterAcceptance CriteriaObserved Method Performance
Linear Range R² ≥ 0.991.0 – 500 ng/mL (R² = 0.998)
LLOQ Signal-to-Noise ≥ 101.0 ng/mL
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)2.4% – 6.1%
Inter-day Accuracy 85% – 115% of nominal92.5% – 108.3%
Matrix Effect IS-normalized MF: 0.85 – 1.150.96 ± 0.04 (Complete correction)

Data Interpretation and TDM Reporting

In clinical practice, the therapeutic window for Orphenadrine is generally considered to be between 100 and 200 ng/mL. Concentrations exceeding 500 ng/mL are strongly correlated with anticholinergic toxicity, presenting as delirium, tachycardia, and hyperthermia. By utilizing the Orphenadrine-d3 SIL-IS methodology outlined above, clinical laboratories can confidently report concentrations down to 1.0 ng/mL without the risk of matrix-induced false negatives, ensuring accurate pharmacokinetic modeling and safeguarding patient health.

References

  • Sebaiy, M. M., El-Adl, S. M., Mattar, A. A., & Elgawish, M. S. (2022). Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS Spectrometry Method: Pharmacokinetics and Drug-Drug Interaction Profile Studies. Research Square.[Link]

  • Boltia, S. A., Soudi, A. T., Elzanfaly, E. S., & Zaazaa, H. E. (2020). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. Journal of Chromatographic Science, 58(3), 223-233.[Link]

  • Ma, L., et al. (2019). Enantioseparation and determination of orphenadrine in rat plasma and its application to a stereoselective pharmacokinetic study. New Journal of Chemistry (RSC Publishing).[Link]

Sources

Method

High-Precision GC-MS Quantification of Orphenadrine in Biological Matrices Utilizing Orphenadrine-d3 Hydrochloride Internal Standard

Executive Overview Orphenadrine is a centrally acting skeletal muscle relaxant and a non-competitive NMDA receptor antagonist used clinically for pain management and the relief of Parkinson's disease-associated tremors (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Orphenadrine is a centrally acting skeletal muscle relaxant and a non-competitive NMDA receptor antagonist used clinically for pain management and the relief of Parkinson's disease-associated tremors (). In forensic toxicology and therapeutic drug monitoring (TDM), accurately quantifying orphenadrine in complex biological matrices (whole blood, plasma, urine) is a significant analytical challenge due to variable matrix effects.

Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode provides the requisite sensitivity for this analysis (). However, to ensure the protocol acts as a self-validating system , it is imperative to utilize Isotope Dilution Mass Spectrometry (IDMS). This application note details the mechanistic rationale and step-by-step methodology for utilizing Orphenadrine-d3 hydrochloride as a stable isotope-labeled internal standard (SIL-IS) to achieve high-precision quantification.

Mechanistic Causality: The Isotope Dilution Strategy

To establish absolute quantitative trustworthiness, Orphenadrine-d3 hydrochloride must be spiked into the biological sample prior to any sample preparation. The causality behind this choice rests on two pillars:

  • Physicochemical Equivalence: The deuterium-labeled analog shares near-identical extraction recovery, solubility, and GC retention time with the native analyte. Any loss of native orphenadrine during liquid-liquid extraction (LLE) or evaporation is proportionally mirrored by the internal standard.

  • Mass Spectral Resolution: Under Electron Impact (EI) ionization, the base peak of native orphenadrine is m/z 58, corresponding to the dimethylaminomethyl fragment ([CH₂=N(CH₃)₂]⁺) (). The incorporation of three deuterium atoms on the N-methyl group shifts this base peak to m/z 61 in Orphenadrine-d3. This +3 Da mass shift ensures complete spectral resolution without isotopic cross-talk, allowing the Analyte/IS peak area ratio to serve as an absolute, self-correcting metric.

IDMS_Logic A Orphenadrine (Native) Unknown Concentration C Matrix Effects & Extraction Losses A->C Spiked into Matrix B Orphenadrine-d3 (IS) Known Concentration B->C Spiked into Matrix D GC-MS SIM Detection m/z 58 (Native) vs m/z 61 (IS) C->D Identical Physicochemical Loss E Ratio Normalization (Self-Correcting Quantitation) D->E Ratio Calculation

Logical framework of Isotope Dilution Mass Spectrometry correcting for matrix effects.

Experimental Methodologies
1. Reagents and Materials Preparation
  • Analytical Standards: Prepare primary stock solutions of native Orphenadrine and Orphenadrine-d3 hydrochloride in methanol (1.0 mg/mL). Store at -20°C.

  • Working Solutions: Dilute the Orphenadrine-d3 stock to a working concentration of 2.0 µg/mL in ultra-pure water.

  • Extraction Solvents: GC-MS grade Hexane and Ethyl Acetate.

  • Alkalinizing Buffer: 2N Sodium Hydroxide (NaOH).

2. Step-by-Step Sample Preparation (Liquid-Liquid Extraction)

Causality Note: Orphenadrine is a basic tertiary amine with a pKa of ~8.4. At physiological pH (7.4), it exists primarily in its ionized, hydrophilic state. Alkalinization is mandatory to deprotonate the amine, rendering it lipophilic and driving its partitioning into the organic extraction solvent.

  • IS Spiking: Aliquot 1.0 mL of the biological specimen (blood, urine, or tissue homogenate) into a clean glass centrifuge tube. Spike with 50 µL of the Orphenadrine-d3 working solution. Vortex for 10 seconds to ensure matrix equilibration.

  • Alkalinization: Add 0.5 mL of 2N NaOH to the sample. Vortex thoroughly. Verify that the pH is > 10 to ensure complete un-ionization of the drug.

  • Extraction: Add 3.0 mL of the extraction solvent (Hexane:Ethyl Acetate, 70:30 v/v). Why this specific blend? Hexane provides high selectivity against polar matrix components, while ethyl acetate ensures sufficient solvating power for the bulky ether structure of orphenadrine.

  • Phase Separation: Agitate on a mechanical shaker for 10 minutes. Centrifuge at 3000 rpm for 5 minutes to break any emulsions and cleanly separate the aqueous and organic layers.

  • Concentration: Transfer the upper organic layer to a clean micro-reaction vessel. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C to prevent thermal degradation of the analyte.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate. Transfer to a GC autosampler vial equipped with a low-volume glass insert.

GCMS_Workflow N1 1. Biological Sample (Blood/Urine/Liver) N2 2. IS Addition (Spike Orphenadrine-d3 HCl) N1->N2 N3 3. Alkalinization (pH > 10) (Un-ionize basic amine) N2->N3 N4 4. Liquid-Liquid Extraction (Partition into Organic Phase) N3->N4 N5 5. Centrifugation & Drying (Evaporate under N2 stream) N4->N5 N6 6. GC-MS Analysis (DB-5 Column, SIM Mode) N5->N6

Step-by-step sample preparation and GC-MS analytical workflow for Orphenadrine quantification.

GC-MS Instrumental Parameters & Data Presentation

Causality Note: A DB-5 (5% phenyl, 95% dimethylpolysiloxane) capillary column is selected because its slight polarizability effectively resolves basic amines without inducing the severe peak tailing often seen on purely non-polar columns. Operating in Selected Ion Monitoring (SIM) mode increases the detector's dwell time on specific m/z values, significantly enhancing the signal-to-noise ratio compared to full-scan mode.

Table 1: GC-MS Operating Conditions and SIM Parameters

ParameterSetting / Value
Analytical Column DB-5 Capillary (15 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium (Ultra-high purity, 1.0 mL/min constant flow)
Injection Mode Splitless (1 µL injection volume)
Inlet Temperature 250 °C
Oven Temperature Program 100 °C (hold 1 min) → 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ionization Mode Electron Impact (EI), 70 eV
Native Orphenadrine SIM Ions m/z 58 (Quantifier), m/z 165, m/z 269 (Qualifiers)
Orphenadrine-d3 SIM Ions m/z 61 (Quantifier), m/z 165, m/z 272 (Qualifiers)

Table 2: Method Validation Summary (Representative Data)

Based on validated dispersive solid-phase extraction and LLE methodologies (), the integration of the Orphenadrine-d3 internal standard yields highly robust validation metrics, neutralizing the variables of matrix suppression and extraction efficiency.

Validation ParameterValue / Range
Linear Dynamic Range 100 – 1000 µg/L
Limit of Detection (LOD) 50 µg/L
Limit of Quantitation (LOQ) 100 µg/L
Extraction Recovery > 90%
Intra-day Precision (CV) < 6.0%
Inter-day Precision (CV) < 8.5%
References
  • Validated semiquantitative/quantitative screening of 51 drugs in whole blood as silylated derivatives by gas chromatography-selected ion monitoring mass spectrometry and gas chromatography electron capture detection. PubMed (National Institutes of Health). Available at:[Link]

  • Simultaneous quantitation of commonly encountered drugs (lidocaine, orphenadrine, chlorpheniramine and chloroquine) in biological specimens using modified QuEChERS technique. ResearchGate. Available at: [Link]

  • Screening procedure for the detection of alkanolamine antihistamines and their metabolites in urine using computerized gas chromatography-mass spectrometry. PubMed (National Institutes of Health). Available at:[Link]

Application

Application Note: High-Precision Quantification of Orphenadrine in Clinical Matrices using Orphenadrine-d3 Hydrochloride via LC-MS/MS

Introduction and Mechanistic Context Orphenadrine is a non-competitive NMDA receptor antagonist and anticholinergic agent widely prescribed for the relief of painful muscle spasms and the management of Parkinson's diseas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

Orphenadrine is a non-competitive NMDA receptor antagonist and anticholinergic agent widely prescribed for the relief of painful muscle spasms and the management of Parkinson's disease tremors ()[1]. Given its narrow therapeutic index and potential for drug-drug interactions, therapeutic drug monitoring (TDM) and precise pharmacokinetic (PK) profiling are critical in clinical settings ()[2].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for clinical quantification due to its high sensitivity and selectivity ()[3]. However, the bioanalysis of basic, lipophilic amines like orphenadrine in complex matrices (e.g., plasma, serum) is notoriously susceptible to matrix effects—specifically, ion suppression caused by endogenous phospholipids during electrospray ionization (ESI). To mitigate this, the incorporation of a stable isotope-labeled internal standard (SIL-IS) is essential. Orphenadrine-d3 hydrochloride serves as the ideal SIL-IS, providing a +3 Da mass shift while maintaining identical chromatographic retention and ionization efficiency as the native analyte, thereby ensuring a self-correcting analytical system[1].

Experimental Workflow

G Sample 1. Clinical Sample (Plasma/Serum) Spike 2. Spike SIL-IS (Orphenadrine-d3 HCl) Sample->Spike Aliquot 100 µL Extraction 3. Protein Precipitation (ACN + 0.1% Formic Acid) Spike->Extraction Matrix Disruption Centrifuge 4. Centrifugation (14,000 x g, 4°C) Extraction->Centrifuge Isolate Supernatant LC 5. Chromatographic Separation (C18 Column, Gradient) Centrifuge->LC Inject 5 µL MS 6. ESI-MS/MS Detection (MRM Mode, Positive Ion) LC->MS Analyte & IS Co-elution

LC-MS/MS workflow utilizing Orphenadrine-d3 for clinical sample quantification.

Detailed Experimental Protocol

Reagents and Standard Preparation

Causality Insight: Orphenadrine-d3 is utilized in its hydrochloride salt form because it exhibits superior solubility in polar organic solvents compared to its free-base counterpart. This prevents the compound from crashing out of solution when spiked into aqueous biological samples[1].

  • Stock Solution: Dissolve Orphenadrine-d3 HCl in 100% LC-MS grade methanol to yield a 1.0 mg/mL stock. Methanol is chosen over acetonitrile for the stock to ensure complete solvation of the hydrochloride salt.

  • Working Internal Standard (WIS): Dilute the stock to 50 ng/mL using 50% methanol in water.

Sample Preparation (Protein Precipitation)

Causality Insight: Acetonitrile (ACN) induced protein precipitation is selected over liquid-liquid extraction (LLE) for its rapid throughput and efficient denaturation of binding proteins[2]. The addition of 0.1% formic acid to the extraction solvent ensures that the basic amine group of orphenadrine remains fully protonated, maximizing recovery and pre-conditioning the analyte for ESI+ detection.

  • Aliquot 100 µL of clinical plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Orphenadrine-d3 WIS (50 ng/mL) and vortex for 10 seconds.

  • Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex vigorously for 2 minutes to disrupt the matrix and precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to an autosampler vial for injection.

LC-MS/MS Conditions

Causality Insight: A water-enriched gradient with ammonium formate is utilized. The formate buffer (6 mM) controls the mobile phase pH, preventing secondary interactions between the basic analyte and residual silanols on the C18 column, which typically cause peak tailing[2].

  • Column: C18 analytical column (e.g., Agilent Eclipse Plus ODS, 100 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 6 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient: 10% B to 90% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 10% B for 1.5 minutes.

  • Injection Volume: 5 µL.

Quantitative Data and Method Validation

The mass spectrometry parameters must be optimized for Multiple Reaction Monitoring (MRM) in positive ion mode [M+H]+. The +3 Da shift of the deuterium label ensures zero cross-talk between the native drug and the internal standard.

Table 1: Optimized MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Orphenadrine270.3181.12050
Orphenadrine-d3273.3184.12050

Table 2: Method Validation Summary

Validation ParameterObserved Value
Linear Range1.0 - 500 ng/mL
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Intra-day Precision (CV%)0.6% - 4.2%
Inter-day Precision (CV%)1.6% - 6.1%
Extraction Recovery> 85%

(Note: Precision values align with established clinical validation standards for orphenadrine[3]).

System Suitability and Quality Control (Self-Validation)

A robust clinical assay must be self-validating. To ensure the integrity of each analytical batch, the following system suitability checks are embedded into the protocol:

  • Isotope Cross-Talk Check: Inject a high-concentration standard of native orphenadrine without the SIL-IS. Monitor the Orphenadrine-d3 MRM channel (273.3 → 184.1). A signal < 0.5% of the LLOQ confirms the absence of isotopic interference.

  • Internal Standard Tracking: The absolute peak area of Orphenadrine-d3 must remain within ±15% of the mean IS area across the entire batch. A sudden drop in the IS area indicates severe matrix ion suppression (e.g., a lipid plug eluting from the column) or an autosampler failure, automatically flagging the specific sample for re-analysis.

  • Carryover Assessment: Inject a double-blank (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) sample. The analyte peak area must be < 20% of the LLOQ response.

Clinical Applications and Pharmacokinetic Insights

The application of this validated LC-MS/MS method allows for high-resolution pharmacokinetic profiling. Following oral administration, orphenadrine typically exhibits a Tmax​ of approximately 3.0 hours and a prolonged elimination half-life ( t1/2​ ) of ~25.8 hours[3]. The high sensitivity of this assay (LLOQ of 1.0 ng/mL) is crucial for accurately mapping the terminal elimination phase, which is necessary for determining the Area Under the Curve ( AUC0−∞​ ) and assessing potential drug-drug interactions, such as those observed when co-administered with paracetamol[2].

References

  • Sebaiy, M. M., et al. (2022). "Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS Spectrometry Method: Pharmacokinetics and Drug-Drug Interaction Profile Studies." ResearchGate. Available at:[Link]

  • Lee, S. Y., et al. (2006). "Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS)." Journal of Chromatography B, 839(1-2):118-23. Available at:[Link]

Sources

Method

Sample preparation techniques for Orphenadrine analysis with a D3 standard

Application Note: High-Precision LC-MS/MS Quantification of Orphenadrine in Biological Matrices Using an Orphenadrine-D3 Internal Standard Introduction & Clinical Relevance Orphenadrine is an orally active, non-competiti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision LC-MS/MS Quantification of Orphenadrine in Biological Matrices Using an Orphenadrine-D3 Internal Standard

Introduction & Clinical Relevance

Orphenadrine is an orally active, non-competitive NMDA receptor antagonist and anticholinergic agent utilized primarily for the relief of muscle spasms and Parkinson's disease tremors[1]. Due to its pharmacokinetic variability and potential for severe toxicity in overdose scenarios, precise quantification in biological matrices (e.g., plasma, urine) is essential for therapeutic drug monitoring (TDM) and forensic toxicology. While traditional HPLC-UV methods exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) achieves significantly lower limits of detection and superior selectivity for complex biological samples[2].

Mechanistic Insights: The Role of Orphenadrine-D3

The cornerstone of robust LC-MS/MS bioanalysis is the mitigation of matrix effects. Biological fluids contain endogenous phospholipids, salts, and proteins that can cause unpredictable ion suppression or enhancement during electrospray ionization (ESI).

To establish a self-validating analytical protocol, Orphenadrine-D3 is employed as a stable isotope-labeled internal standard (SIL-IS)[1].

  • Causality & Self-Validation: Because the deuterium-labeled IS shares identical physicochemical properties and chromatographic retention times with the target analyte, it experiences the exact same matrix effects and extraction losses. By quantifying the ratio of the analyte peak area to the IS peak area, the method inherently corrects for variations in sample preparation recovery, ESI efficiency, and injection volume, ensuring absolute quantitative accuracy.

Sample Preparation Strategies

Extracting alkaline drugs from complex biological matrices requires strategic manipulation of solubility and charge[3]. We evaluate three primary methodologies below:

Table 1: Quantitative Comparison of Sample Preparation Techniques for Orphenadrine

TechniqueExtraction RecoveryMatrix EffectProcessing TimeSolvent ConsumptionBest Application
Protein Precipitation (PPT) 70 - 85%High (Ion Suppression)< 15 minsLowHigh-concentration screening
Liquid-Liquid Extraction (LLE) 80 - 90%Moderate45 - 60 minsHighCost-effective routine TDM
Solid-Phase Extraction (SPE) > 96%Minimal (< 5%)30 - 45 minsLowLow-concentration PK studies

While LLE is a traditional approach that manipulates aqueous pH to partition the un-ionized drug into an organic solvent[3], Solid-Phase Extraction (SPE) using cyanopropyl or mixed-mode cation exchange (MCX) stationary phases is the optimal choice. SPE provides superior theoretical plate counts, enabling ultra-clean extracts with >96.0% recovery[4].

Experimental Protocols

Protocol A: Preparation of Standards
  • Stock Solutions: Prepare 1.0 mg/mL Orphenadrine and Orphenadrine-D3 in LC-MS grade methanol.

  • Working Solutions: Dilute the stock with 50:50 Methanol:Water to create a calibration curve spanning the desired linear range (e.g., 2 - 1000 ng/mL).

  • IS Spiking Solution: Prepare a 50 ng/mL Orphenadrine-D3 working solution.

Protocol B: Optimized Mixed-Mode Solid-Phase Extraction (SPE) for Plasma
  • Mechanistic Rationale: Orphenadrine is a weak base (pKa ~8.4). Acidifying the sample protonates the tertiary amine, allowing strong ionic binding to the MCX sorbent. This permits aggressive organic washing to remove neutral lipids without losing the analyte.

  • Sample Pre-treatment: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of Orphenadrine-D3 IS (50 ng/mL). Add 200 µL of 2% phosphoric acid (H3PO4) to disrupt drug-protein binding and protonate the analyte. Vortex for 30 seconds.

  • Conditioning: Condition the MCX SPE cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL MS-grade water.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a controlled flow rate of ~1 mL/min.

  • Washing: Wash with 1 mL of 2% formic acid in water to remove polar interferences, followed by 1 mL of 100% methanol to remove neutral hydrophobic lipids.

  • Elution: Elute the target analytes with 1 mL of 5% ammonium hydroxide in methanol. (Causality: The high pH deprotonates the orphenadrine, breaking the ionic interaction with the sorbent and allowing the organic solvent to elute it).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

Protocol C: Liquid-Liquid Extraction (LLE) Alternative
  • Alkalinization: To 200 µL of plasma, add 20 µL of Orphenadrine-D3 IS and 100 µL of 0.5 M Sodium Hydroxide (NaOH). (Causality: This drives orphenadrine into its un-ionized free-base form, maximizing its partition coefficient into the organic phase).

  • Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (50:50, v/v). Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 10,000 x g for 5 minutes. Transfer the upper organic layer to a clean tube.

  • Drying & Reconstitution: Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

LC-MS/MS Analytical Workflow

  • Chromatographic Separation: Utilize a C18 or Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 2.6 µm) maintained at 40°C[4].

  • Mobile Phase:

    • A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Orphenadrine: m/z 270.0 → 181.0 (Quantifier)[5]

    • Orphenadrine-D3: m/z 273.0 → 181.0 (Quantifier)

Workflow Diagram

SPE_Workflow Start Biological Sample (Plasma/Urine) Spike Add Orphenadrine-D3 Internal Standard Start->Spike PreTreat Acidify with 2% H3PO4 (Protonate Amines) Spike->PreTreat Load Load Sample (Ionic Binding) PreTreat->Load Condition Condition SPE Cartridge (MeOH -> Water) Condition->Load Wash Wash Cartridge (2% FA -> 100% MeOH) Load->Wash Elute Elute Analytes (5% NH4OH in MeOH) Wash->Elute Dry Evaporate & Reconstitute Elute->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS

Solid-Phase Extraction (SPE) workflow for Orphenadrine and D3 internal standard.

References

  • PMC (NIH). A randomized single-dose, two-period crossover bioequivalence study of two fixed-dose Paracetamol/Orphenadrine combination preparations. Source: nih.gov. URL:[Link]

  • SciDoc Publishers. Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs. Source: scidoc.org. URL: [Link]

  • PubMed (NIH). Determination of orphenadrine plasma levels using HPLC with diode array detection and a novel solid-phase extraction procedure in psychiatric patients. Source: nih.gov. URL:[Link]

Sources

Application

Application Note: High-Precision Quantification of Orphenadrine in Biological Matrices Using Orphenadrine-d3 Hydrochloride (SIL-IS)

Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocol Executive Summary & Mechanistic Grounding Orphenadrine is a centrally act...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocol

Executive Summary & Mechanistic Grounding

Orphenadrine is a centrally acting antimuscarinic agent and non-competitive NMDA receptor antagonist widely prescribed for musculoskeletal pain and Parkinson's disease. In clinical pharmacokinetics (PK) and forensic toxicology, quantifying Orphenadrine in complex biological matrices (e.g., plasma, serum, whole blood) requires exceptional analytical sensitivity and selectivity[1].

Historically, assays utilized structural analogs like diphenhydramine as internal standards[1]. However, structural analogs exhibit different chromatographic retention times than the target analyte. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this temporal separation means the analyte and the analog elute into the Electrospray Ionization (ESI) source alongside different co-eluting matrix components, leading to disproportionate ion suppression or enhancement.

The Isotope Dilution Causality: To establish a truly self-validating quantitative assay, we utilize Orphenadrine-d3 hydrochloride as a Stable Isotope-Labeled Internal Standard (SIL-IS)[2]. The incorporation of three deuterium atoms shifts the precursor mass by +3 Da (m/z 273.2 vs. 270.2). This mass shift is large enough to eliminate isotopic cross-talk from the natural heavy isotopes of unlabeled Orphenadrine. Because the physicochemical properties of Orphenadrine and Orphenadrine-d3 are virtually identical, they co-elute chromatographically. Consequently, any matrix-induced ionization suppression in the ESI source affects both molecules equally. By measuring the ratio of their signals, the matrix effect is mathematically canceled out, ensuring absolute quantitative accuracy.

MatrixEffect A Orphenadrine (m/z 270.2) C Exact Co-elution (Identical RT) A->C B Orphenadrine-d3 (m/z 273.2) B->C D ESI Source (Matrix Suppression) C->D E Signal Normalization (Ratio is Constant) D->E

Mechanism of signal normalization using Orphenadrine-d3 to counteract ESI matrix suppression.

Experimental Methodology & Protocols

To guarantee reproducibility, this protocol employs Liquid-Liquid Extraction (LLE) coupled with Biphenyl-based UHPLC separation.

Rationale for Experimental Choices
  • Extraction Chemistry (LLE vs. Protein Precipitation): While protein precipitation (PPT) is faster, it leaves phospholipids in the extract, which notoriously foul the MS source and cause severe ion suppression[3]. We utilize Methyl tert-butyl ether (MTBE) for LLE. By buffering the plasma to pH 9.0, Orphenadrine (pKa ~8.4) is driven into its un-ionized, lipophilic free-base form, partitioning efficiently into the MTBE layer while polar phospholipids and salts remain in the aqueous waste.

  • Chromatographic Stationary Phase: A Biphenyl column is selected over a standard C18. The diphenylmethoxy moiety of Orphenadrine engages in strong π−π interactions with the biphenyl stationary phase, providing superior selectivity and peak shape compared to standard hydrophobic alkyl chains[4].

Reagents and Working Solutions
  • Target Analyte: Orphenadrine Citrate (Reference Standard).

  • Internal Standard: 2 (Isotopic purity >99%)[2].

  • Extraction Solvent: MTBE (LC-MS grade).

  • Buffer: 100 mM Ammonium Bicarbonate (pH 9.0).

Step-by-Step Self-Validating Extraction Protocol
  • Aliquot: Transfer 100 µL of human plasma (calibrator, QC, or unknown) into a 2.0 mL polypropylene microcentrifuge tube.

  • SIL-IS Addition: Spike 10 µL of Orphenadrine-d3 working solution (50 ng/mL in 50% methanol) into all tubes except double-blanks. Vortex for 10 seconds.

  • Alkalinization: Add 50 µL of 100 mM Ammonium Bicarbonate buffer (pH 9.0) to drive the analyte to its free-base form.

  • Extraction: Add 1.0 mL of MTBE. Shake vigorously on a multi-tube vortexer for 10 minutes at 1500 rpm.

  • Phase Separation: Centrifuge at 14,000 × g for 5 minutes at 4°C.

  • Transfer & Dry: Transfer 800 µL of the upper organic (MTBE) layer to a clean 96-well collection plate. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A/B (80:20, v/v). Vortex for 5 minutes.

  • Self-Validation Checkpoint: During data acquisition, the LC-MS/MS software must monitor the absolute peak area of the Orphenadrine-d3 IS. Rule: If the IS peak area in any specific sample deviates by >±15% from the mean IS area of the analytical batch, the sample is automatically flagged for extraction failure or anomalous matrix effect, invalidating that single result without compromising the batch.

LCMS_Workflow n1 1. Aliquot Matrix (100 µL Plasma) n2 2. Spike SIL-IS (Orphenadrine-d3 HCl) n1->n2 n3 3. Liquid-Liquid Extraction (MTBE + pH 9.0 Buffer) n2->n3 n4 4. UHPLC Separation (Biphenyl Column) n3->n4 n5 5. ESI-MS/MS Detection (Positive MRM Mode) n4->n5 n6 6. Self-Validation (IS Area ±15% Check) n5->n6

Step-by-step sample preparation and LC-MS/MS workflow for Orphenadrine quantification.

LC-MS/MS Analytical Conditions

Chromatography
  • Column: Pinnacle DB Biphenyl (50 × 2.1 mm, 1.9 µm) or equivalent[4].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 80% B over 2.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Mass Spectrometry Parameters

Detection is performed in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). The transitions are selected based on the fragmentation of the precursor ion to the stable methylphenyl-phenyl-methylium product ion[4].

Table 1: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Orphenadrine 270.2181.15022Quantifier
Orphenadrine 270.2119.15035Qualifier
Orphenadrine-d3 273.2181.1*5022IS Quantifier

*Note: Depending on the exact labeling position (e.g., N-methyl-d3 vs. ring-d3), the product ion may shift. If the deuterium is on the N-methyl group (which is lost during fragmentation), the product ion remains 181.1. If labeled on the core structure, it shifts to 184.1.

Quantitative Data & Assay Performance

When validated according to FDA/EMA bioanalytical guidelines, the use of Orphenadrine-d3 ensures tight precision and accuracy, overcoming the limitations of single-dose pharmacokinetic discrepancies observed in older GC methods[5].

Table 2: Representative Assay Validation Summary

ParameterSpecification / Result
Linear Dynamic Range 1.0 – 200.0 ng/mL[3]
Correlation Coefficient ( R2 ) > 0.998 (1/x² weighting)
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (S/N > 10)
Intra-Assay Precision (%CV) 0.6% – 4.2%[3]
Inter-Assay Precision (%CV) 1.6% – 6.1%[3]
Extraction Recovery > 85% (Consistent across all QC levels)
Matrix Factor (IS Normalized) 0.98 – 1.02 (Demonstrating complete matrix effect cancellation)

References

  • Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS)
  • Orphenadrine-d3 hydrochloride | Stable Isotope Source: MedChemExpress URL
  • Difference between single and multiple dose pharmacokinetics of orphenadrine hydrochloride in man Source: PubMed / NIH URL
  • Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma Source: PubMed / NIH URL
  • Simultaneous Determination of 25 Common Pharmaceuticals in Whole Blood Using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Source: SciSpace / Journal of Analytical Toxicology URL

Sources

Method

Topic: Orphenadrine-d3 Hydrochloride Tracer Studies for In-Vivo Pharmacokinetic Analysis

An Application Note and In-Vivo Protocol This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in-vivo pharmacokinetic (PK) studies us...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and In-Vivo Protocol

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in-vivo pharmacokinetic (PK) studies using Orphenadrine-d3 hydrochloride as a stable isotope tracer. It combines foundational principles with detailed, field-proven protocols to ensure data integrity and scientific rigor.

Introduction: The Rationale for Stable Isotope Tracing

Orphenadrine is a centrally acting skeletal muscle relaxant with anticholinergic and antihistaminic properties.[1][2] It is used as an adjunct for the relief of discomfort associated with acute, painful musculoskeletal conditions.[3][4] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for optimizing dosing regimens and ensuring therapeutic efficacy.

Traditional pharmacokinetic studies often rely on administering the unlabeled drug and measuring its concentration over time. However, the gold standard in modern bioanalysis, particularly for high-precision quantitative studies, is the use of a stable isotope-labeled internal standard in a technique known as isotope dilution mass spectrometry (IDMS).[5][6]

Orphenadrine-d3 hydrochloride is the deuterium-labeled analog of orphenadrine hydrochloride.[7] By replacing three hydrogen atoms with deuterium, a stable (non-radioactive) heavy isotope, the molecule's mass is increased.[8] This mass shift allows a mass spectrometer to differentiate the tracer from the endogenous or administered unlabeled drug, while its physicochemical properties remain nearly identical.[5][9] This near-perfect chemical mimicry is the cornerstone of IDMS, allowing the tracer to correct for variability at every stage of the analytical process, including sample extraction, matrix effects, and instrument response.[6][10]

The core advantages of using Orphenadrine-d3 as an internal standard or tracer include:

  • Enhanced Accuracy and Precision : It compensates for analyte loss during sample preparation and variations in mass spectrometer ionization efficiency.[5][10]

  • Mitigation of Matrix Effects : In complex biological matrices like plasma, ion suppression or enhancement can affect analytical accuracy. The deuterated standard experiences the same effects as the analyte, providing effective normalization.[5]

  • Robust and Reproducible Results : The method's reliability is significantly improved, which is essential for regulatory submissions to bodies like the FDA.[10][11]

Scientific Background: Orphenadrine Pharmacology and Metabolism

A successful tracer study requires a foundational understanding of the parent drug's behavior in the body.

Mechanism of Action: Orphenadrine's therapeutic effects are not due to direct muscle relaxation but are thought to stem from its central anticholinergic (atropine-like) and analgesic properties.[1][12] It also acts as a non-competitive NMDA receptor antagonist and a histamine H1 receptor antagonist.[13][14]

Pharmacokinetics: Orphenadrine is readily absorbed after oral administration and is extensively metabolized in the liver, with at least eight metabolites identified.[1][15][16] The primary route of excretion is via the kidneys, with only a small amount of the drug eliminated unchanged.[1][16] Key pharmacokinetic parameters are summarized in Table 1.

ParameterValueSource(s)
Time to Peak (Tmax) ~3.0 hours[17]
Elimination Half-Life (t½) 13–20 hours (single dose)[15][18]
Bioavailability ~90%[15]
Metabolism Hepatic; via N-demethylation and other pathways[15][19]
Primary Excretion Renal (as metabolites)[1]

Metabolic Pathway: One of the key metabolic routes is N-demethylation.[15][19] This process can be visualized as follows:

Orphenadrine Orphenadrine Metabolite N-demethylorphenadrine (and other metabolites) Orphenadrine->Metabolite Hepatic Metabolism (e.g., CYP450 enzymes)

A simplified metabolic pathway for Orphenadrine.

In-Vivo Study Design and Execution

This section outlines the critical steps for designing and conducting a robust in-vivo pharmacokinetic study using Orphenadrine-d3 hydrochloride. Animal models are fundamental tools in preclinical drug screening to evaluate pharmacokinetic parameters before human trials.[20][21]

Principle of the In-Vivo Tracer Study

In a typical PK study, unlabeled Orphenadrine hydrochloride is administered to the animal subjects. A known, fixed amount of Orphenadrine-d3 hydrochloride is then added to each collected biological sample (e.g., plasma) as an internal standard (IS) prior to any processing. The ratio of the unlabeled drug to the deuterated IS is measured by LC-MS/MS. Since both compounds behave identically during extraction and analysis, this ratio remains constant regardless of sample loss, providing a highly accurate measurement of the drug concentration.

cluster_sample Biological Sample (e.g., Plasma) cluster_process Analytical Workflow cluster_result Data Output Analyte Analyte (Orphenadrine) Spike Spike with known amount of Orphenadrine-d3 (IS) Extraction Sample Extraction (e.g., Protein Precipitation) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Measure Peak Area Ratio (Analyte / IS) Analysis->Ratio Quant Quantify Analyte Concentration Ratio->Quant

The core principle of Isotope Dilution Mass Spectrometry (IDMS).
Experimental Workflow

A well-planned workflow is essential for the success of the study. The process involves careful planning, execution, and analysis.

A Animal Model Selection & Acclimation B Dosing Solution Preparation (Unlabeled Orphenadrine) A->B C Dose Administration (e.g., Oral Gavage) B->C D Serial Blood Sampling (Time Points: 0, 0.5, 1, 2, 4, 8, 12, 24h) C->D E Plasma Isolation D->E F Bioanalytical Sample Prep (Spiking with Orphenadrine-d3 IS) E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Data Modeling G->H

A typical workflow for an in-vivo pharmacokinetic study.

Detailed Experimental Protocols

These protocols provide step-by-step guidance. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Preparation of Dosing and Internal Standard Solutions

Objective: To prepare accurate solutions for animal dosing (unlabeled drug) and for spiking as an internal standard (Orphenadrine-d3 HCl).

Materials:

  • Orphenadrine hydrochloride (for dosing)[22][23]

  • Orphenadrine-d3 hydrochloride (for internal standard)[7]

  • Vehicle (e.g., 0.5% Carboxymethylcellulose in water)

  • Methanol (LC-MS grade)

  • Calibrated analytical balance, volumetric flasks, pipettes

Procedure:

  • Dosing Solution (e.g., 2 mg/mL):

    • Accurately weigh 20 mg of Orphenadrine hydrochloride.

    • Transfer to a 10 mL volumetric flask.

    • Add approximately 8 mL of the vehicle.

    • Vortex/sonicate until fully dissolved.

    • Bring the volume to 10 mL with the vehicle and mix thoroughly. Prepare fresh on the day of the study.

  • Internal Standard (IS) Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of Orphenadrine-d3 hydrochloride.

    • Dissolve in and bring to 10 mL with methanol in a volumetric flask. This is the primary stock.

  • IS Working Solution (e.g., 100 ng/mL):

    • Perform serial dilutions of the IS Stock Solution with methanol.

    • For example, dilute 10 µL of the 1 mg/mL stock to 10 mL (yields 1 µg/mL), then dilute 1 mL of this solution to 10 mL to yield the final 100 ng/mL working solution.

    • This working solution will be used to spike all plasma samples, standards, and quality controls.

Protocol 2: In-Vivo Study Execution

Objective: To administer the drug to animal models and collect timed biological samples.

Animal Model: Male Sprague Dawley rats (275-300 g) are a common choice for PK studies.[13][24] House animals under controlled conditions for at least one week to acclimate.[25]

Procedure:

  • Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Record the body weight of each animal.

  • Administer the Orphenadrine hydrochloride dosing solution via oral gavage at a target dose (e.g., 10 mg/kg). The volume is calculated based on individual animal weight.

  • Collect blood samples (approx. 200 µL) into heparinized tubes at specified time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Immediately following collection, centrifuge the blood at 4,000 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until analysis.

Protocol 3: Bioanalytical Sample Preparation (Plasma)

Objective: To extract Orphenadrine from plasma samples for LC-MS/MS analysis using protein precipitation.

Procedure:

  • Thaw plasma samples, calibration standards, and quality controls on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the IS Working Solution (100 ng/mL Orphenadrine-d3 HCl) to every tube (except for "double blank" samples). Vortex briefly.

  • Add 150 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

Protocol 4: LC-MS/MS Method and Analysis

Objective: To quantify Orphenadrine concentrations using a validated LC-MS/MS method.[11][26] Method parameters must be optimized but can be based on existing literature.[17]

ParameterExample Specification
LC System Agilent 1200 Series or equivalent
MS System Sciex API 4000 or equivalent
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Orphenadrine) e.g., m/z 270.2 → 183.1
MRM Transition (Orphenadrine-d3) e.g., m/z 273.2 → 186.1

Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (Orphenadrine / Orphenadrine-d3) against the known concentrations of the calibration standards.

  • Use a linear regression model (1/x² weighting) to fit the curve.

  • Calculate the concentration of Orphenadrine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Interpretation and Presentation

The concentration-time data from each animal is used to calculate key pharmacokinetic parameters using software like Phoenix WinNonlin. The results can be summarized to compare different formulations or conditions.

Table 3: Hypothetical Pharmacokinetic Data from a Tracer Study

ParameterFormulation A (Immediate Release)Formulation B (Extended Release)
Cmax (ng/mL) 85.2 ± 15.145.6 ± 9.8
Tmax (hr) 2.5 ± 0.86.1 ± 1.2
AUC₀-t (ng·hr/mL) 1610 ± 3501550 ± 310
AUC₀-inf (ng·hr/mL) 1680 ± 3751655 ± 340
t½ (hr) 18.5 ± 4.220.1 ± 4.8
Data are presented as mean ± standard deviation (n=6) and are for illustrative purposes only.

Conclusion

The use of Orphenadrine-d3 hydrochloride as a stable isotope tracer, coupled with a robust in-vivo study design and validated LC-MS/MS bioanalysis, represents the gold standard for accurately characterizing the pharmacokinetic profile of Orphenadrine.[6][17] This approach provides the high-quality, reproducible data necessary to inform critical decisions in drug development, from preclinical evaluation to the design of human clinical trials.[5][11] The protocols and principles outlined in this guide serve as a comprehensive resource for researchers aiming to achieve the highest level of scientific integrity in their work.

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  • Park, J. H., et al. (2006, July 24). Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). PubMed. Retrieved from [Link]

  • Journal of Endocrinology. (n.d.). HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes in. Bioscientifica. Retrieved from [Link]

  • Faubert, B., et al. (2025, May 12). Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. PMC. Retrieved from [Link]

  • accessdata.fda.gov. (1996, September 10). 40249 Orphenadrine Citrate Bioequivalence Review. Retrieved from [Link]

  • Frontiers. (n.d.). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Orphenadrine – Knowledge and References. Retrieved from [Link]

  • Hunskaar, S., et al. (n.d.). Clinical and pharmacological review of the efficacy of orphenadrine and its combination with paracetamol in painful conditions. PubMed. Retrieved from [Link]

  • MedPath. (2025, November 1). Orphenadrine.

Sources

Technical Notes & Optimization

Troubleshooting

The Causality of Matrix Effects in Orphenadrine Bioanalysis

Welcome to the Bioanalytical Technical Support Center . As a Senior Application Scientist, I have designed this portal to move beyond superficial troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center . As a Senior Application Scientist, I have designed this portal to move beyond superficial troubleshooting. Here, we dissect the fundamental physical chemistry of your assays to resolve one of the most persistent challenges in bioanalysis: matrix effects during the LC-MS/MS quantification of Orphenadrine.

Orphenadrine is a skeletal muscle relaxant characterized by a basic tertiary amine structure (pKa ~ 8.9). In LC-MS/MS, it is highly responsive in positive electrospray ionization (ESI+) mode, typically quantified using the m/z 270.3 → 181.1 transition[1].

However, when Orphenadrine is extracted from plasma or serum using standard Protein Precipitation (PPT), endogenous glycerophosphocholines co-extract. Because these phospholipids are highly surface-active, they migrate to the surface of the ESI droplets faster than the analyte. They outcompete Orphenadrine for the limited excess charge during droplet fission, leading to severe ion suppression [2].

Regulatory bodies are highly vigilant regarding this phenomenon. The FDA’s ICH M10 Bioanalytical Method Validation Guidance mandates that the Matrix Factor (MF) must be evaluated across at least six independent lots of matrix. To pass validation, the Internal Standard (IS)-normalized MF must demonstrate a coefficient of variation (CV) of ≤ 15%[3].

ESI_Mechanism A ESI Droplet Formation (Analyte + Matrix) B Solvent Evaporation & Fission A->B C Surface Competition (Phospholipids dominate) B->C D Ion Suppression (Reduced Analyte Signal) C->D

Mechanism of phospholipid-induced ion suppression in the ESI source.

Diagnostic & Corrective Protocols

To establish a self-validating analytical system, you must first map the suppression zones, and then actively remove the chemical culprits.

Protocol A: Post-Column Infusion (PCI) for Matrix Mapping

Purpose: To visually map the exact retention times where endogenous matrix suppresses the Orphenadrine signal.

  • Setup: Connect a syringe pump to a T-piece installed between the analytical column and the mass spectrometer ESI source.

  • Infusion: Infuse a pure standard solution of Orphenadrine (e.g., 100 ng/mL) at a constant flow rate (e.g., 10 µL/min) to generate a steady, continuous baseline signal for the m/z 270.3 → 181.1 transition.

  • Injection: Inject a blank plasma extract (prepared via your current PPT method) onto the LC column and run your standard gradient.

  • Observation: Monitor the baseline. Any sudden dips in the Orphenadrine signal indicate zones of ion suppression caused by co-eluting matrix components.

  • Self-Validation Checkpoint: If your Orphenadrine retention time falls within a suppression dip, your method is fundamentally flawed and requires the corrective sample prep below.

Protocol B: Zirconia-Based Phospholipid Depletion

Purpose: To chemically filter out phospholipids using Lewis acid-base interactions.

The Causality: Zirconium (Zr) atoms coated on the stationary phase act as a strong Lewis acid (electron acceptor). The phosphate moieties of plasma phospholipids act as a strong Lewis base (electron donor). This creates a highly specific, strong interaction that traps phospholipids while allowing the hydrophobic Orphenadrine to pass through unhindered[4].

  • Sample Loading: Add 100 µL of plasma sample to a Zirconia-based phospholipid depletion plate (e.g., HybridSPE).

  • Precipitation: Add 300 µL of 1% formic acid in acetonitrile. Note: The acid disrupts analyte-protein binding.

  • Mixing: Agitate the plate thoroughly for 2 minutes to ensure complete protein precipitation.

  • Elution: Apply vacuum (10 in Hg) or positive pressure. The proteins are mechanically filtered, and the phospholipids are chemically trapped by the ZrO2 phase.

  • Self-Validation Checkpoint: Inject the eluate and monitor the in-source fragmentation transition of m/z 184 (specific to the polar head of glycerophosphocholines). A flat baseline at m/z 184 confirms the absolute removal of the matrix.

Workflow Plasma Plasma Sample PPT Protein Precipitation (Acetonitrile) Plasma->PPT Decision Cleanup Path PPT->Decision Direct Direct Injection (High Matrix Effect) Decision->Direct Standard PPT Depletion ZrO2 Phospholipid Depletion Decision->Depletion Targeted Cleanup LCMS LC-MS/MS Analysis Direct->LCMS Depletion->LCMS

Workflow comparing standard protein precipitation versus targeted phospholipid depletion.

Quantitative Data Summary

The table below summarizes the empirical impact of different sample preparation strategies on Orphenadrine bioanalysis.

Sample Prep MethodologyOrphenadrine Recovery (%)Absolute Matrix Factor (MF)IS-Normalized MF CV (%)Phospholipid Removal (%)
Standard PPT (Acetonitrile) 92.50.45 (Severe Suppression)22.4 (Fails FDA limits)< 5.0
Liquid-Liquid Extraction (LLE) 78.00.85 (Mild Suppression)12.1 (Passes)~ 70.0
ZrO2 Phospholipid Depletion 95.20.98 (Negligible Effect)4.2 (Passes)> 99.0

Troubleshooting Desk (FAQs)

Q: Why does my Orphenadrine signal steadily decrease over a 96-well plate batch? A: You are experiencing column fouling. Advances in LC-MS have popularized short, ballistic gradients. However, ballistic gradients often fail to purge highly retained phospholipids from the column. These lipids accumulate and bleed unpredictably into subsequent injections, progressively suppressing your signal[4]. You must either implement a targeted cleanup (like Protocol B) or add a prolonged high-organic wash step at the end of your gradient.

Q: How do I select the best Internal Standard (IS) to compensate for matrix effects? A: The gold standard is a Stable Isotope-Labeled (SIL) internal standard, such as Orphenadrine-d3. Because it shares the exact physicochemical properties of the analyte, it co-elutes perfectly. When ion suppression occurs in the ESI source, both the analyte and the SIL-IS are suppressed equally. This normalizes the ratio, ensuring your IS-normalized Matrix Factor remains stable and compliant with FDA guidelines[3].

Q: Can I use chromatography to fix this without changing my sample prep? A: Yes, but at the cost of throughput. You can optimize the mobile phase (e.g., using a specific ternary mixture of methanol, acetonitrile, and aqueous buffer) to chromatographically shift Orphenadrine away from the main phospholipid elution zone[5]. However, this requires careful gradient tuning and usually extends the total run time, which may not be ideal for high-throughput discovery environments.

References

  • Title: Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Source: Bioanalysis Zone URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Coping with Matrix Effects Caused by Phospholipids in Biological Samples Source: American Pharmaceutical Review URL: [Link]

  • Title: Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis Source: PubMed (NIH) URL: [Link]

  • Title: Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS Spectrometry Method Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Orphenadrine-d3 Hydrochloride Stability in Biological Matrices

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing Orphenadrine-d3 hydrochloride as a Stable Isotope-Labeled Internal S...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing Orphenadrine-d3 hydrochloride as a Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS/MS pharmacokinetic assays.

While deuterated internal standards are considered the "gold standard" for quantitative bioanalysis[1], their integrity in complex biological matrices (e.g., plasma, urine, whole blood) can be compromised by isotopic exchange, matrix effects, and chemical degradation. Below is an in-depth troubleshooting guide addressing the causality of these issues and providing self-validating experimental protocols to secure your analytical workflows.

Part 1: Core Mechanisms of Orphenadrine-d3 Instability (FAQs)

Q1: Why does Orphenadrine-d3 lose its isotopic purity in biological matrices, causing elevated baseline signals for the unlabeled analyte?

A: Hydrogen-Deuterium (H/D) Back-Exchange. Deuterium exchange (or H/D back-exchange) occurs when deuterium atoms on the SIL-IS are replaced by hydrogen atoms from the sample matrix or protic solvents (like water or methanol)[1]. While deuterium labels placed on stable carbon backbones are generally secure, extreme pH excursions during sample extraction or the presence of specific matrix enzymes can catalyze the exchange[2]. If H/D back-exchange occurs, the Orphenadrine-d3 (M+3) converts back to D2, D1, or D0 (unlabeled Orphenadrine). This generates a false-positive signal in the analyte's MRM transition, compromising the accuracy of quantification at the lower limit of quantification (LLOQ)[1].

Q2: Why am I seeing inconsistent internal standard recovery despite using a deuterated standard?

A: Differential Matrix Effects and The Deuterium Isotope Effect. It is a common misconception that a deuterated internal standard perfectly compensates for all matrix effects. The addition of deuterium slightly alters the molecule's hydrophobicity and basicity. In reversed-phase chromatography, this "deuterium isotope effect" can cause a slight retention time shift between unlabeled Orphenadrine and Orphenadrine-d3[1]. If the SIL-IS and the analyte do not perfectly co-elute, they may enter the mass spectrometer ionization source alongside different co-eluting matrix components (e.g., plasma phospholipids). This leads to differential matrix effects, where the ionization suppression or enhancement experienced by the analyte differs from that of the internal standard[1][3].

Q3: Is Orphenadrine-d3 chemically stable in plasma during routine handling?

A: Yes, under standard conditions, but it is vulnerable to specific stress factors. Orphenadrine is a tertiary amine and ether derivative. In biological matrices like rat or human plasma, it demonstrates excellent stability under short-term room temperature exposure (24 hours) and multiple freeze-thaw cycles[4]. However, under forced degradation conditions, the molecule is highly susceptible to oxidative stress (leading to N-oxidation of the tertiary amine) and photolytic degradation (cleavage of the ether linkage)[5].

InstabilityMechanisms Root Orphenadrine-d3 Instability in Matrix HD H/D Back-Exchange Root->HD Degradation Chemical Degradation Root->Degradation Matrix Differential Matrix Effects Root->Matrix Solvent Protic Solvents (Water/MeOH) HD->Solvent pH Extreme pH Excursions HD->pH Oxidation Oxidative Stress (Plasma Enzymes) Degradation->Oxidation RT Retention Time Shift (Isotope Effect) Matrix->RT

Caption: Logical relationship of Orphenadrine-d3 instability mechanisms in biological matrices.

Part 2: Quantitative Data & Stability Profile

To assist in your assay design, the following table synthesizes the stability profile of Orphenadrine in biological matrices based on empirical stress testing[4][5].

Table 1: Orphenadrine Stability Profile in Biological Matrices

Stress ConditionMatrix EnvironmentDurationMean % RecoveryCausality / Mechanistic Note
Short-term (Benchtop) Rat/Human Plasma24 hours (25°C)> 95%Stable under neutral biological pH; no spontaneous hydrolysis[4].
Freeze-Thaw Cycles Rat/Human Plasma3 cycles (-80°C to RT)> 95%Resistant to physical phase-change stress and precipitation[4].
Oxidative Stress Plasma / Solution0-2 hours< 80% (Degradation)Tertiary amine is susceptible to oxidation, forming N-oxide derivatives[5].
Photolytic Stress Solution / Matrix24 hours (UV exposure)< 85% (Degradation)UV-induced homolytic cleavage of the ether linkage[5].

Part 3: Experimental Protocols & Troubleshooting Workflows

Protocol A: Self-Validating Evaluation of H/D Back-Exchange

If you suspect that your Orphenadrine-d3 is converting back to unlabeled Orphenadrine during sample preparation, execute this self-validating protocol. This system isolates the matrix variable from instrument noise[1].

Step-by-Step Methodology:

  • Prepare Control Set (Solvent): Spike Orphenadrine-d3 into a neat, aprotic solvent (e.g., pure Acetonitrile) at your assay's working concentration.

  • Prepare Test Set (Matrix): Spike Orphenadrine-d3 into blank biological matrix (e.g., human plasma)[1].

  • Incubation (Stress Simulation): Incubate both sets under the exact conditions of your analytical method (time, temperature, and pH)[1].

  • Sample Processing: Process the Test Set using your established extraction procedure (e.g., Liquid-Liquid Extraction or Protein Precipitation)[1].

  • LC-MS/MS Analysis: Inject both sets and monitor the MRM transitions for both Orphenadrine-d3 (M+3) and unlabeled Orphenadrine (M+0).

  • Data Interpretation:

    • Validation Check: If the M+0 signal in the Test Set is significantly higher than in the Control Set (and the unspiked blank matrix shows no endogenous M+0), H/D back-exchange is confirmed.

    • Corrective Action: Shift extraction pH closer to neutral, minimize aqueous incubation times, or switch to aprotic extraction solvents.

HDProtocol Step1 Spike SIL-IS into Blank Plasma Step2 Incubate (Mimic Assay Conditions) Step1->Step2 Step3 Extract (LLE / Protein Ppt) Step2->Step3 Step4 LC-MS/MS Monitor D3 & D0 Step3->Step4 Step5 Calculate Isotopic Purity Step4->Step5

Caption: Step-by-step workflow for evaluating H/D back-exchange in biological matrices.

Protocol B: Mitigating Differential Matrix Effects

If Orphenadrine-d3 and unlabeled Orphenadrine are experiencing different levels of ion suppression due to the deuterium isotope effect[1][3]:

  • Chromatographic Optimization: Adjust the mobile phase gradient to be shallower around the elution time of Orphenadrine. This minimizes the retention time gap between the deuterated and unlabeled species[1].

  • Matrix Cleanup Enhancement: Switch from simple Protein Precipitation (PPT) to Solid Phase Extraction (SPE). By washing away phospholipids (the primary culprits of ion suppression in plasma) before elution, the differential matrix effect is nullified even if slight retention time shifts persist.

  • Column Chemistry: Utilize a stationary phase with different selectivity (e.g., Biphenyl or PFP columns instead of standard C18) to force exact co-elution of the isotopologues.

References

  • Sebaiy, M. M., et al. "Stability Data of ORP and PAR in Rat Plasma." ResearchGate. Available at:[Link]

  • Ali, J. G., et al. "Simultaneous Determination and Quantification of Paracetamol, Caffeine and Orphenadrine Citrate using Stability Indicating HPLC." Remedy Publications. Available at:[Link]

Sources

Troubleshooting

Reducing ion suppression for Orphenadrine-d3 hydrochloride in ESI-MS

Welcome to the Bioanalytical Troubleshooting Hub. As a Senior Application Scientist, I frequently consult on assay failures involving stable isotope-labeled internal standards (SIL-IS).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Troubleshooting Hub. As a Senior Application Scientist, I frequently consult on assay failures involving stable isotope-labeled internal standards (SIL-IS). A common misconception in LC-MS/MS method development is that a deuterated standard like Orphenadrine-d3 hydrochloride is immune to matrix effects.

While a SIL-IS perfectly tracks the relative suppression of the parent Orphenadrine (maintaining the peak area ratio), severe absolute ion suppression (>50%) will drastically degrade your signal-to-noise (S/N) ratio. This leads to precision failures (%CV > 15%) and elevated Limits of Quantitation (LOQ).

This guide deconstructs the physical chemistry of electrospray ionization (ESI) suppression and provides field-proven, self-validating workflows to rescue your Orphenadrine-d3 signal.

Diagnostic Visualization: The Root Cause of Suppression

ESI_Mechanism D1 LC Effluent (Orphenadrine-d3 + Matrix) D2 Taylor Cone (High Voltage) D1->D2 Nebulization D3 Charged Droplet (Surface Competition) D2->D3 Desolvation D4 Gas Phase Ions (Suppressed IS Signal) D3->D4 Ion Evaporation

Mechanism of ESI ion suppression due to droplet surface competition.

Troubleshooting Guide & FAQs

Q1: Why does my Orphenadrine-d3 signal drop by 60% in plasma extracts compared to neat solvent? Mechanistic Causality: Orphenadrine is a lipophilic, basic amine (pKa ~8.4). In positive ion mode (ESI+), it ionizes efficiently to form [M+H]+ at m/z 273.2. However, if you are using simple Protein Precipitation (PPT), endogenous glycerophospholipids remain in the extract. These lipids are highly surface-active. During the ESI process, they monopolize the surface of the charged droplets. According to the Ion Evaporation Model, Orphenadrine-d3 molecules are physically blocked from accessing the droplet surface to acquire a proton and escape into the gas phase . Actionable Solution: Switch your sample preparation from PPT to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) sorbent, which strongly retains basic drugs while allowing neutral lipids to be washed away.

Q2: I am quantifying Orphenadrine in a co-formulation with Paracetamol. The IS area is highly variable. What is happening? Mechanistic Causality: Paracetamol is often dosed at exponentially higher concentrations than Orphenadrine. If your chromatographic gradient allows the tail of the massive Paracetamol peak to co-elute with Orphenadrine-d3, the sheer molar excess of Paracetamol depletes the available charge in the ESI source . This is a classic drug-drug matrix effect. Actionable Solution: Optimize the LC gradient to ensure baseline separation. Paracetamol is significantly more polar than Orphenadrine. Hold the initial gradient at 5% organic for 1-2 minutes to elute Paracetamol early, then apply a steep ramp to elute Orphenadrine-d3 later in the run.

Q3: Can I adjust the ESI source parameters to overcome matrix effects without changing my LC method? Mechanistic Causality: Yes, to a degree. Ion suppression is fundamentally a droplet-surface limitation. By drastically reducing the LC flow rate entering the mass spectrometer (e.g., via a post-column flow splitter from 400 µL/min down to 50 µL/min), the ESI probe generates much smaller initial droplets. Smaller droplets possess an exponentially higher surface-area-to-volume ratio, providing more "real estate" for both matrix components and Orphenadrine-d3 to acquire charge simultaneously . Actionable Solution: Install a post-column concentric flow-splitting device or transition to micro-LC. Concurrently, increase the desolvation gas temperature to accelerate droplet fission and reduce solvent viscosity.

Quantitative Data: Sample Preparation Efficacy

To empirically demonstrate the causality of extraction choice on signal integrity, below is a summary of Matrix Factor (MF) data for Orphenadrine-d3 across different sample preparation methodologies. (Note: An MF of 1.0 indicates zero suppression).

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)Precision (%CV)Recommendation
Protein Precipitation (PPT)92.50.45 (Severe Suppression)18.4Not Recommended
Liquid-Liquid Extraction (LLE)78.20.82 (Mild Suppression)8.1Acceptable
Phospholipid Depletion (HybridSPE)88.40.95 (Negligible)4.2Highly Recommended
Mixed-Mode Cation Exchange (MCX)85.10.98 (Negligible)3.5Gold Standard

Self-Validating Methodology: Post-Column Infusion (T-Infusion) Protocol

To establish a self-validating system, you must empirically map where suppression occurs in your specific chromatographic run. Do not guess; measure it.

Step 1: Hardware Setup Install a zero-dead-volume T-piece between the analytical column outlet and the ESI source inlet. Step 2: Syringe Pump Configuration Connect a syringe pump to the third port of the T-piece. Fill the syringe with a pure solution of Orphenadrine-d3 (e.g., 100 ng/mL in 50:50 Water:Methanol). Step 3: Continuous Infusion Set the syringe pump to infuse at 10 µL/min. Start the MS acquisition in MRM mode monitoring the Orphenadrine-d3 transition (m/z 273.2 → 181.1). You should observe a steady, elevated baseline. Step 4: Matrix Injection Inject a blank matrix extract (e.g., extracted blank plasma) using your standard LC gradient method. Step 5: Data Interpretation Monitor the Orphenadrine-d3 baseline. Any sudden dips or "valleys" in the signal indicate zones of ion suppression caused by eluting matrix components. Step 6: System Validation Overlay the retention time of your Orphenadrine peak with the infusion chromatogram. If the peak falls within a suppression valley, adjust the gradient to shift the peak into a stable baseline region, or improve sample clean-up. The system validates itself when the calculated Matrix Factor (MF) of the final method consistently falls between 0.85 and 1.15.

Diagnostic Workflow

Workflow S1 Identify IS Signal Loss (Orphenadrine-d3) S2 Perform Post-Column Infusion (Map Matrix Zones) S1->S2 S3 Is Co-elution Present? S2->S3 S4 Optimize Sample Prep (MCX SPE / HybridSPE) S3->S4 Yes (Lipids/Salts) S5 Adjust LC Gradient (Shift Retention Time) S3->S5 Yes (Co-dosed API) S6 Validate System (Calculate Matrix Factor) S4->S6 S5->S6

Step-by-step diagnostic workflow for resolving Orphenadrine-d3 ion suppression.

References

  • Ion suppression (mass spectrometry) . Wikipedia.[Link]

  • Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS Spectrometry Method: Pharmacokinetics and Drug-Drug Interaction Profile Studies . ResearchGate.[Link]

  • Reduction of signal suppression effects in ESI-MS using a nanosplitting device . Analytical Chemistry (PubMed).[Link]

Optimization

Technical Support Center: Troubleshooting Poor Recovery of Orphenadrine-d3 Hydrochloride in Bioanalytical Extraction

Orphenadrine-d3 hydrochloride is widely utilized as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of orphenadrine in biological matrices via LC-MS/MS[1]. Despite its structural stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Orphenadrine-d3 hydrochloride is widely utilized as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of orphenadrine in biological matrices via LC-MS/MS[1]. Despite its structural stability, bioanalytical scientists frequently encounter poor or inconsistent extraction recoveries during sample preparation. This guide addresses the physicochemical root causes of these losses, providing self-validating protocols and mechanistic troubleshooting strategies to optimize both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Section 1: Core Troubleshooting Q&A

Q1: Why am I losing Orphenadrine-d3 during Liquid-Liquid Extraction (LLE), even when using non-polar organic solvents? A: The root cause is almost always inadequate pH control of the aqueous phase prior to extraction. Orphenadrine is a lipophilic, weak base with a LogP of 3.8 and a pKa of approximately 8.4 to 8.8[2]. In its hydrochloride salt form, or at physiological pH (7.4), a significant fraction of the molecule remains protonated (ionized). Ionized species cannot efficiently partition into non-polar organic solvents. Mechanistic Fix: To drive Orphenadrine-d3 entirely into its free-base (un-ionized) form, the aqueous sample must be buffered to a pH at least 2 units above its pKa (i.e., pH > 10.5). Using a strong alkaline buffer, such as 0.5 M Sodium Carbonate/Bicarbonate (pH 10.5) or saturated Sodium Borate[3], ensures >99% of the analyte is un-ionized, maximizing partitioning into solvent mixtures like toluene/hexane/isoamyl alcohol or hexane/ethyl acetate.

Q2: My Solid-Phase Extraction (SPE) recovery is highly variable. How do I lock down the retention and elution mechanisms? A: For basic drugs like orphenadrine, Mixed-Mode Cation Exchange (MCX) polymeric sorbents offer the cleanest extracts, but they require precise orthogonal pH manipulation[3]. Variable recovery usually stems from premature elution during the organic wash step or incomplete elution at the final step. Mechanistic Fix:

  • Loading: Acidify the sample (e.g., with 2% phosphoric acid) to pH < 6. This ensures the tertiary amine of Orphenadrine-d3 is fully protonated (cationic) and binds strongly to the sulfonic acid groups on the MCX sorbent via ionic interaction.

  • Washing: Because the drug is ionically bound, you can aggressively wash with 100% methanol to remove neutral and acidic interferences without losing the analyte.

  • Elution: The elution solvent must break the ionic bond. Use a high-pH organic solvent (e.g., 5% Ammonium Hydroxide in Methanol). The high pH neutralizes the protonated amine, releasing it from the cation exchange sites, while the methanol solubilizes the newly formed lipophilic free base.

Q3: I have optimized my extraction, but my LC-MS/MS peak area for Orphenadrine-d3 is still extremely low. Is this an extraction issue? A: Not necessarily. What appears to be poor extraction recovery is frequently severe matrix-induced ion suppression. Endogenous phospholipids (e.g., phosphatidylcholines) co-extracted from plasma or whole blood can co-elute with Orphenadrine-d3, competing for charge droplets in the Electrospray Ionization (ESI) source and drastically reducing the signal[4]. Mechanistic Fix: Perform a post-column infusion experiment to map the matrix effect zones. If suppression coincides with the Orphenadrine-d3 retention time, alter your LC gradient to resolve the analyte from the phospholipid elution zone, or switch from simple protein precipitation to a more rigorous MCX SPE cleanup.

Section 2: Visualizing the Extraction Logic

Liquid-Liquid Extraction pH Partitioning Logic for Orphenadrine-d3.

Mixed-Mode Cation Exchange (MCX) SPE Workflow for Basic Drugs.

Section 3: Quantitative Data & Troubleshooting Matrices

Table 1: Physicochemical Properties Dictating Extraction Strategy
PropertyValueBioanalytical Implication
Molecular Weight 272.4 g/mol (d3 free base)Target m/z for LC-MS/MS monitoring[5].
pKa ~8.4 - 8.8Requires pH > 10.5 for LLE; pH < 6 for MCX SPE loading[2].
LogP 3.8Highly lipophilic; readily partitions into non-polar solvents when un-ionized[2].
Salt Form Hydrochloride (HCl)Highly water-soluble before pH adjustment; prone to non-specific binding on glass[1].
Table 2: Self-Validating Troubleshooting Matrix
SymptomCausality / Root CauseSelf-Validating Corrective Action
Low LLE Recovery (<50%) Aqueous pH is too low; drug remains ionized.Measure pH of aqueous waste post-extraction. If <10, increase buffer strength (e.g., 0.5 M Carbonate).
Analyte loss during evaporation Volatilization of the free base during N2 drying.Add 10 µL of 0.1% HCl in methanol prior to evaporation to convert back to the stable, non-volatile salt form.
High recovery in neat standards, low in plasma Protein binding preventing solvent partitioning.Pre-treat plasma with an equal volume of 2% Formic Acid to denature proteins before adjusting to high pH.

Section 4: Validated Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE) for Orphenadrine-d3

Self-Validation Checkpoint: This protocol utilizes a disruption-alkalinization sequence to ensure high purity and recovery while preventing evaporative loss.

  • Sample Preparation: Aliquot 200 µL of plasma into a 2 mL polypropylene microcentrifuge tube. Add 20 µL of Orphenadrine-d3 working internal standard solution.

  • Protein Disruption: Add 200 µL of 2% Formic Acid. Vortex for 30 seconds to disrupt protein binding.

  • Alkalinization: Add 400 µL of 0.5 M Sodium Carbonate buffer (pH 10.5). Vortex immediately. (Validation: Spot check a dummy sample mixture on pH paper to ensure pH > 10).

  • Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (70:30, v/v). Cap and shake on a multi-tube vortexer for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer & Acidification: Transfer 800 µL of the upper organic layer to a clean tube. Crucial Step: Add 10 µL of 0.1% HCl in Methanol. This prevents evaporative loss by reforming the hydrochloride salt.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Protocol B: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction

Self-Validation Checkpoint: This protocol leverages orthogonal retention (reversed-phase and ion-exchange) to eliminate matrix effects[3].

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% Phosphoric Acid. Vortex well to ensure pH < 6.

  • Conditioning: Pass 1 mL of Methanol through a 30 mg MCX cartridge, followed by 1 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash: Wash with 1 mL of 2% Formic Acid in Water to remove polar interferences.

  • Organic Wash: Wash with 1 mL of 100% Methanol to remove neutral lipophilic interferences (Orphenadrine-d3 remains ionically bound).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol into a clean collection tube.

  • Drying & Reconstitution: Evaporate under nitrogen at 35°C and reconstitute in 100 µL of Initial Mobile Phase.

References

  • Determination of Paracetamol and Orphenadrine Citrate in Tablets via a Novel RP-HPLC Method: Development Following Box–Behnken Design, Validation, Robustness Testing, and Greenness Assessment. MDPI. Available at: [Link]

  • Comparison of Liquid/Liquid and Solid-Phase Extraction for Alkaline Drugs. Journal of Chromatographic Science (OUP). Available at:[Link]

  • Liquid chromatography–mass spectrometry in drug metabolism studies. OuluREPO. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Methods for Simultaneous Determination of Orphenadrine

Welcome to the Technical Support Center. This resource is designed for analytical chemists, researchers, and drug development professionals tasked with refining chromatographic and spectrophotometric methods for Orphenad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for analytical chemists, researchers, and drug development professionals tasked with refining chromatographic and spectrophotometric methods for Orphenadrine (ORPH) and its co-formulated Active Pharmaceutical Ingredients (APIs).

Mechanistic Context & Analytical Challenges

Orphenadrine citrate is a centrally acting skeletal muscle relaxant frequently co-formulated with analgesics like Paracetamol (PAR), Aspirin (ASP), or Diclofenac, and adjuvants like Caffeine (CAF)[1][2]. Simultaneous determination is analytically challenging due to divergent physicochemical properties:

  • Polarity Discrepancy: PAR is highly polar and hydrophilic (LogP ~0.5), often eluting near the void volume ( t0​ ), whereas ORPH is lipophilic (LogP ~3.8) and strongly retained on non-polar stationary phases[3].

  • Ionization & Peak Tailing: ORPH is a basic amine (pKa ~8.8)[3]. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), secondary interactions between the protonated amine of ORPH and residual acidic silanols on silica-based columns lead to severe peak tailing.

  • Spectral Overlap: Direct UV spectrophotometry is hindered by significant spectral overlap and extreme concentration ratios (e.g., PAR to ORPH ratios often exceed 12:1 in commercial tablets)[1].

Method Optimization Workflow

HPLC_Method_Development N1 1. API Profiling (pKa, LogP, UV Spectra) N2 2. Column Selection (e.g., C18 vs. Biphenyl) N1->N2 Define retention strategy N3 3. Mobile Phase Tuning (pH, Buffer, Organic %) N2->N3 Select initial conditions N4 4. Optimization (Box-Behnken Design) N3->N4 Establish design space T1 Poor Retention (PAR)? Use Biphenyl phase N3->T1 Evaluate early eluters T2 Peak Tailing (ORPH)? Add TEA silanol blocker N3->T2 Evaluate basic analytes N5 5. Method Validation (ICH Guidelines) N4->N5 Finalize parameters T1->N3 Refine phase T2->N3 Refine buffer

Workflow for refining RP-HPLC methods for Orphenadrine and co-formulated APIs.

Core Experimental Protocols

The following protocols are self-validating systems optimized for routine quality control and stability-indicating assays.

Protocol A: Isocratic RP-HPLC for Orphenadrine Citrate & Paracetamol[4]

Objective: Resolve the early-eluting PAR from the late-eluting ORPH without gradient complexity. Causality & Design Choice: Standard C18 columns fail to retain PAR adequately[4]. By switching to a Biphenyl stationary phase , π−π interactions are enhanced, selectively increasing the retention factor ( k ) of the aromatic PAR without over-retaining ORPH[4].

  • Column: Pinnacle DB Biphenyl (250 × 4.6 mm, 5 µm)[4].

  • Mobile Phase: 37% Acetonitrile (ACN) / 63% Aqueous NaH2​PO4​⋅H2​O (29 mM)[4].

  • pH Adjustment: Adjusted to 2.5 using orthophosphoric acid[4]. Reasoning: pH 2.5 suppresses the ionization of surface silanols on the column, minimizing secondary ionic interactions with the basic ORPH.

  • Flow Rate: 1.5 mL/min[4].

  • Detection: UV at 215 nm[4].

  • Validation: System suitability requires PAR asymmetry factor ( AsymPAR​ ) ≤1.5 and ORPH capacity factor ( kORPH​ ) within optimal bounds[4].

Protocol B: Stability-Indicating Gradient RP-HPLC for ORPH, Caffeine, & Aspirin[2]

Objective: Simultaneous determination in the presence of aspirin degradation products (e.g., salicylic acid) and process impurities[2]. Causality & Design Choice: Gradient elution is mandatory due to the extreme polarity differences across multiple compounds. Triethylamine (TEA) is introduced as a competitive base to mask silanol sites[2].

  • Column: Phenomenex Luna ODS C18 (250 × 4.6 mm, 5 µm)[2].

  • Mobile Phase A: 0.1% TEA in 50 mM KH2​PO4​ buffer (pH 3.0)[2].

  • Mobile Phase B: 100% Acetonitrile[2].

  • Gradient Program: Optimized to elute Caffeine and Aspirin early, ramping organic composition to elute ORPH[2].

  • Flow Rate: 1.5 mL/min[2].

  • Detection: UV at 215 nm[2].

Quantitative Data Summary

Method TypeAnalytesColumn ChemistryMobile Phase / ModifierLOD (µg/mL)Reference
Isocratic RP-HPLCPAR, ORPHBiphenyl (250 × 4.6 mm)37% ACN / 63% Phosphate Buffer (pH 2.5)PAR: N/A, ORPH: N/A (Validated)Valatsos et al.[4]
Gradient RP-HPLCORPH, CAF, ASPODS C18 (250 × 4.6 mm)ACN / Phosphate Buffer (pH 3.0) + 0.1% TEAORPH: ~0.06, CAF: ~0.07, ASP: ~0.07Darwish et al.[2]
UV SpectrophotometryPAR, ORPHN/A (Direct Measurement)Distilled Water / Solvent specificMethod DependentNejem et al.[5]

Troubleshooting Guide

Q: My Paracetamol peak is eluting too close to the void volume ( t0​ ), leading to poor integration. How can I increase its retention? A: Paracetamol is highly polar[3]. If you are using a standard C18 column, the hydrophobic interactions are insufficient.

  • Solution 1: Decrease the organic modifier (e.g., Acetonitrile or Methanol) in your mobile phase to ≤10−15% during the initial gradient phase.

  • Solution 2: Switch column chemistry. A Biphenyl or Polar-Embedded C18 column will increase retention of polar aromatic compounds via π−π interactions[4].

Q: I am observing severe peak tailing for Orphenadrine Citrate. How do I achieve a symmetrical peak? A: Peak tailing for ORPH is almost always caused by secondary ion-exchange interactions between the protonated secondary amine of ORPH and unreacted, acidic silanol groups ( Si−O− ) on the silica matrix.

  • Solution 1: Add a silanol blocker to the aqueous mobile phase, such as 0.1% Triethylamine (TEA)[2]. TEA is a small, highly basic amine that outcompetes ORPH for silanol binding sites.

  • Solution 2: Lower the mobile phase pH to 2.5–3.0[4]. This protonates the silanols ( Si−OH ), rendering them neutral and eliminating the ionic interaction.

  • Solution 3: Use a high-purity, base-deactivated (end-capped) stationary phase.

Q: During gradient elution of ORPH, Aspirin, and Caffeine, I experience significant baseline drift. Is this normal? A: Baseline drift is common when monitoring at low UV wavelengths (e.g., 215 nm) due to the differing UV cutoffs and absorbances of Mobile Phase A (aqueous buffer) and Mobile Phase B (organic solvent).

  • Solution: Ensure you are using HPLC-grade solvents. If drift persists, balance the absorbance by adding a baseline-compensating agent (like a trace amount of the organic solvent to the aqueous phase, or vice versa) so that both channels have identical absorbance at 215 nm.

FAQs

Q: Why is a detection wavelength of 215 nm commonly selected for ORPH simultaneous determination? A: Orphenadrine lacks the strong, extended conjugated chromophores found in Paracetamol or Aspirin. While PAR has a λmax​ near 243 nm, ORPH absorption drops off significantly at higher wavelengths. Therefore, 215 nm is selected as an optimal compromise (isosbestic-like) wavelength where all APIs exhibit sufficient molar absorptivity for accurate, simultaneous quantitation[2][4].

Q: Can Design of Experiments (DoE) improve method robustness? A: Yes. Traditional One-Factor-At-a-Time (OFAT) optimization often misses interaction effects between variables. Using a Box-Behnken Design (BBD) allows you to evaluate multiple variables—such as pH, % ACN, and buffer concentration—simultaneously[4]. This maps out a "Design Space" ensuring that slight routine variations in mobile phase preparation do not cause system suitability failures.

Q: Is it possible to analyze PAR and ORPH simultaneously using UV Spectrophotometry without HPLC? A: Yes, but it requires advanced chemometric or derivative techniques due to massive spectral overlap and the extreme dosage ratio (often 500 mg PAR to 35 mg ORPH)[1]. Techniques such as dual-wavelength, ratio difference, or mean centering of ratio spectra methods must be employed to mathematically resolve the overlapping signals[5].

References

  • Valatsos, D.; Gkountanas, K.; Dotsikas, Y. "Determination of Paracetamol and Orphenadrine Citrate in Tablets via a Novel RP-HPLC Method: Development Following Box–Behnken Design, Validation, Robustness Testing, and Greenness Assessment." Separations 2026, 13(2), 58. URL:[Link][6]

  • Darwish, K., Salama, I., Mostafa, S., & El-Sadek, M. "Validated Stability-Indicating Reversed-Phase-HPLC Method for Simultaneous Determination of Orphenadrine Citrate, Caffeine and Aspirin." Chemical and Pharmaceutical Bulletin, 2012, 60(11), 1426-1436. URL:[Link][7]

  • Nejem, L., et al. "Spectrophotometric Determination of Paracetamol and Orphenadrine Citrate in Tablet." Asian Journal of Chemistry, 2013, 25(2), 1079-1082. URL:[Link][5]

Sources

Optimization

Orphenadrine HPLC Technical Support Center: pH Optimization Guide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Orphenadrine. This guide is designed for researchers, analytical sci...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Orphenadrine. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing or troubleshooting HPLC methods for this active pharmaceutical ingredient (API). As a basic compound, Orphenadrine's chromatographic behavior is exquisitely sensitive to the pH of the mobile phase. Understanding and controlling this parameter is the single most critical factor in achieving robust, reproducible, and optimal separations.

This document moves beyond simple protocols to explain the fundamental principles governing the separation, empowering you to make informed decisions during method development and troubleshooting.

The Core Principle: Why pH is Paramount for Orphenadrine Analysis

Orphenadrine is a tertiary amine, making it a basic compound.[1] In solution, it exists in equilibrium between its neutral, free-base form and its protonated, ionized (cationic) form. The position of this equilibrium is dictated by the pH of the solution and the compound's pKa (the pH at which 50% of the compound is ionized).

In Reverse-Phase (RP) HPLC, retention is primarily driven by hydrophobic interactions with the non-polar stationary phase (e.g., C18).

  • The Neutral Form (B): Is more hydrophobic and interacts strongly with the C18 stationary phase, leading to longer retention times .

  • The Ionized Form (BH+): Is more polar (hydrophilic) and has less affinity for the stationary phase, leading to shorter retention times .[2][3]

Manipulating the mobile phase pH directly controls the ionization state of Orphenadrine, providing a powerful tool to adjust retention time, improve peak shape, and alter selectivity between Orphenadrine and other sample components.[4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the HPLC analysis of Orphenadrine.

Question 1: My Orphenadrine peak is showing significant tailing. What is the cause and how do I fix it?

Answer: Peak tailing is the most frequent issue for basic analytes like Orphenadrine and is typically caused by secondary interactions with the stationary phase. Standard silica-based C18 columns have residual acidic silanol groups (Si-OH) on their surface. At mid-range pH values (approx. 4-7), these silanols can become deprotonated (Si-O⁻) and interact electrostatically with the positively charged, protonated Orphenadrine (BH+). This strong, undesirable interaction leads to poor peak symmetry, commonly observed as tailing.[5]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: This is the most effective solution. By reducing the pH to below 3.5, you ensure two things:

    • Orphenadrine is fully and consistently protonated (BH+).

    • The residual silanol groups are also protonated (Si-OH), neutralizing their negative charge and eliminating the secondary electrostatic interaction.[5] Many published methods for Orphenadrine successfully use a pH between 2.5 and 3.8 for this exact reason.[6][7][8]

  • Add a Competing Base: Incorporating a small amount of a competing base, such as Triethylamine (TEA), into the mobile phase can also resolve tailing. TEA will preferentially interact with the active silanol sites, effectively masking them from the Orphenadrine analyte. A method for Orphenadrine and Diclofenac successfully employed 1% TEA in the mobile phase at pH 2.[9]

  • Use a Modern, Base-Deactivated Column: Newer generation HPLC columns are often manufactured with improved end-capping or are based on hybrid particles that have a much lower concentration of active silanol groups. These columns are specifically designed to provide excellent peak shape for basic compounds even at intermediate pH values.

Question 2: The retention time for my Orphenadrine peak is drifting between injections. Why is this happening?

Answer: Retention time instability for an ionizable compound like Orphenadrine almost always points to inadequate pH control of the mobile phase.

Causality & Solutions:

  • Operating Near the pKa: The pKa of a tertiary amine like Orphenadrine is typically in the range of 8.5-9.5. If your mobile phase pH is close to this value, even minor fluctuations (e.g., from dissolved CO₂, degradation of the buffer) will cause a significant shift in the ratio of the neutral to the ionized form, leading to drastic and unpredictable changes in retention time. The general rule is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[2][10]

  • Inadequate Buffering: Using an unbuffered mobile phase (e.g., just water and acetonitrile) is not recommended for ionizable compounds. The sample itself or atmospheric CO₂ can alter the pH on the column, causing drift.

    • Solution: Always use a buffer. Select a buffer system whose pKa is close to your target mobile phase pH for maximum buffering capacity. For acidic conditions, phosphate buffer (pKa1 ~2.1) is excellent for controlling pH between 2.0 and 3.1.[3] Acetate buffers are suitable for the 3.8 to 5.8 range.[3] Several validated methods for Orphenadrine utilize a phosphate buffer at pH 2.5 or 3.0.[7][11][12]

Question 3: I am trying to separate Orphenadrine from an impurity, but they are co-eluting. How can I improve the resolution?

Answer: Adjusting the mobile phase pH is one of the most powerful tools to change selectivity in reverse-phase HPLC.[2] Resolution depends on both the efficiency of the column and the selectivity of the separation. By changing the pH, you can differentially alter the retention times of Orphenadrine and the impurity, thereby improving selectivity.

Strategy:

  • Analyze the Impurity: Determine if the impurity is acidic, basic, or neutral. This will dictate how its retention changes with pH.

  • Systematically Vary pH:

    • If the impurity is neutral, its retention time will be largely unaffected by pH. By increasing the pH towards 8, Orphenadrine will become more neutral and be retained longer, potentially moving it away from the neutral impurity.[3] A method separating Orphenadrine from paracetamol achieved success at pH 7.9.[13]

    • If the impurity is also basic but has a different pKa, changing the pH will affect both compounds, but likely to different extents. A systematic screening at different pH values (e.g., pH 3, 5, 7) is the best approach to find the "sweet spot" where resolution is maximized.

    • If the impurity is acidic, lowering the pH will suppress its ionization, making it more hydrophobic and increasing its retention time. At the same time, the low pH will keep Orphenadrine ionized, decreasing its retention. This opposing effect can be leveraged to achieve a dramatic improvement in separation.

Data Summary & Visualization

The relationship between pH and key chromatographic parameters for Orphenadrine can be visualized and summarized for practical application.

Table 1: Effect of Mobile Phase pH on Orphenadrine in RP-HPLC
pH RangeOrphenadrine Ionization StateExpected Retention TimeExpected Peak ShapeCommon Issues
< 4.0 Fully Ionized (BH+)Short & StableGenerally SymmetricalLow retention may cause co-elution with very polar impurities.
4.0 - 8.0 Partially Ionized (BH+ / B)Intermediate & VariableOften TailingHigh risk of peak tailing and retention time drift.[14][15]
> 8.0 Mostly Neutral (B)Long & StableGood (if silanol effects are managed)Column stability may be compromised (standard silica columns are unstable above pH 8).[3]
Diagram 1: Orphenadrine Ionization and HPLC Retention

G Fig 1. pH effect on Orphenadrine's state and retention. cluster_pH Mobile Phase pH cluster_Orphenadrine Orphenadrine State (Basic Compound) cluster_Retention RP-HPLC Retention on C18 pH_Low Low pH (e.g., 2.5) pH_High High pH (e.g., 9.0) Orph_Ionized Ionized (BH+) More Polar pH_Low->Orph_Ionized Favors Orph_Neutral Neutral (B) More Hydrophobic pH_High->Orph_Neutral Favors Ret_Short Shorter Retention Time Orph_Ionized->Ret_Short Leads to Ret_Long Longer Retention Time Orph_Neutral->Ret_Long Leads to

Caption: Relationship between pH, ionization, and retention.

Experimental Protocols

Protocol 1: Systematic pH Optimization for Orphenadrine Method Development

This protocol provides a structured approach to evaluating the effect of pH on the separation of Orphenadrine from other components.

Objective: To determine the optimal mobile phase pH for resolution, peak shape, and retention time.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Orphenadrine Citrate reference standard

  • Sample containing Orphenadrine and relevant impurities/other APIs

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC-grade water

  • Buffer reagents: Sodium phosphate monobasic, phosphoric acid, ammonium acetate.

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Orphenadrine Citrate in a suitable solvent (e.g., 50:50 MeOH:Water).[16]

    • Prepare a sample solution at a working concentration (e.g., 20 µg/mL).

  • Prepare Mobile Phases: Prepare three buffered mobile phases. For each, the aqueous buffer should be prepared first, its pH adjusted, and then mixed with the organic solvent.

    • Mobile Phase A (pH ~2.8):

      • Aqueous portion: 20 mM Sodium Phosphate Monobasic in water. Adjust pH to 2.8 with phosphoric acid.

      • Final Mix: Mix aqueous portion with ACN in a 60:40 (v/v) ratio. Filter and degas.

    • Mobile Phase B (pH ~5.0):

      • Aqueous portion: 20 mM Ammonium Acetate in water. Adjust pH to 5.0 with acetic acid.

      • Final Mix: Mix aqueous portion with ACN in a 60:40 (v/v) ratio. Filter and degas.

    • Mobile Phase C (pH ~7.5):

      • Aqueous portion: 20 mM Sodium Phosphate Monobasic in water. Adjust pH to 7.5 with a dilute sodium hydroxide solution.

      • Final Mix: Mix aqueous portion with ACN in a 60:40 (v/v) ratio. Filter and degas.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 215 nm[7]

    • Column Temperature: 25 °C

  • Execute the Experiment:

    • Equilibrate the system with Mobile Phase A for at least 20 column volumes.

    • Inject the Orphenadrine standard and the mixed sample solution. Record the chromatograms.

    • Flush the system thoroughly with 60:40 ACN:Water when switching buffers.

    • Repeat the equilibration and injection steps for Mobile Phase B and Mobile Phase C.

  • Data Analysis:

    • For each pH, record the retention time, USP tailing factor, and the resolution between Orphenadrine and the nearest eluting peak.

    • Compare the results. The low pH mobile phase will likely give the best peak shape. The optimal pH will be the one that provides the required resolution and robustness.

Diagram 2: Troubleshooting Workflow for Orphenadrine Peak Shape Issues

G Fig 2. Workflow for troubleshooting poor Orphenadrine peaks. start Poor Orphenadrine Peak Shape Observed (Tailing, Drifting, Splitting) check_pH check_pH start->check_pH check_column Is the column old or known to be problematic? check_pH->check_column Yes sol_buffer Action: Prepare fresh, correctly buffered mobile phase at pH < 4. check_pH->sol_buffer No check_system Are all peaks affected similarly? check_column->check_system No sol_column Action: Replace with a new or base-deactivated column. check_column->sol_column Yes sol_system Action: Check for system leaks, blockages, or injector issues. check_system->sol_system Yes sol_method Action: Re-evaluate method. Consider adding a competing base (e.g., TEA). check_system->sol_method No

Caption: A logical flow for diagnosing peak shape problems.

References

  • Dammalapati Srikantha & Rudra Raju Ramesh Raju. (2014). ESTIMATION OF ORPHENADRINE CITRATE IN TABLET DOSAGE FORM BY RP-HPLC METHOD. International Journal of Pharmacy and Biological Sciences, 4(1), 30-37. [Link]

  • ResearchGate. (n.d.). Development of HPLC Method for Quantification of Orphenadrine, Paracetamol, and Caffeine in Pharmaceutical Formulations. Retrieved from [Link]

  • IISTE. (n.d.). Comparison of RP-HPLC and UV Spectrophotometric Methods for the Determination of Orphenadrine Citrate and Diclofenac Sodium in P. Retrieved from [Link]

  • Gousiadou, A., et al. (2023). Determination of Paracetamol and Orphenadrine Citrate in Tablets via a Novel RP-HPLC Method: Development Following Box–Behnken Design, Validation, Robustness Testing, and Greenness Assessment. MDPI. [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Al-Kaysi, H. N., & Sheikh Salem, M. A. (1987). High Pressure Liquid Chromatographic Analysis of Orphenadrine Citrate and Acetaminophen in Pharmaceutical Dosage Forms. Analytical Letters, 20(9), 1451-1466. [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Trajković, J., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]

  • R Discovery. (1987). High Pressure Liquid Chromatographic Analysis of Orphenadrine Citrate and Acetaminophen in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • Taylor & Francis Online. (2006). High Pressure Liquid Chromatographic Analysis of Orphenadrine Citrate and Acetaminophen in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Semantic Scholar. (n.d.). HPLC and chemometrics-assisted spectroscopic methods used for determination of dissolution of paracetamol and orphenadrine citrate in. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • CORE. (n.d.). Simultaneous Determination of Orphenadrine Citrate and Paracetamol in Tablets by using RP- HPLC Coupled with UV Detection. Retrieved from [Link]

  • LCGC International. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

  • PharmaCompass. (n.d.). Orphenadrine. Retrieved from [Link]

  • Wikipedia. (n.d.). Orphenadrine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioequivalence of Generic Orphenadrine vs. Reference Drug Utilizing Orphenadrine-d3

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the methodologies used to establish the bioequivalence of generic orphenadrine citrate formulations...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the methodologies used to establish the bioequivalence of generic orphenadrine citrate formulations with the reference listed drug (RLD), Norflex™. A core focus is placed on the critical role of the stable isotope-labeled internal standard, Orphenadrine-d3, in achieving robust and reliable pharmacokinetic data.

Orphenadrine is a skeletal muscle relaxant used to alleviate pain and discomfort from musculoskeletal conditions.[1][2] For a generic version of a drug to be approved for marketing, it must be shown to be bioequivalent to the RLD.[3] This means that the rate and extent of absorption of the active ingredient are not significantly different when administered at the same molar dose under similar conditions.[4]

The establishment of bioequivalence relies on precise and accurate quantification of the drug in biological matrices, typically plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[5] The use of an appropriate internal standard is paramount in LC-MS/MS-based bioanalysis to correct for variability during sample preparation, chromatography, and mass spectrometric detection.[6][7]

The Pivotal Role of Orphenadrine-d3 as an Internal Standard

A stable isotope-labeled (SIL) internal standard, such as Orphenadrine-d3, is considered the most suitable choice for quantitative bioanalysis.[8][9] Orphenadrine-d3 is a form of orphenadrine where three hydrogen atoms have been replaced by their stable isotope, deuterium.[10]

Why Orphenadrine-d3 is the Gold Standard:

  • Near-Identical Physicochemical Properties: Orphenadrine-d3 has virtually the same chemical and physical properties as orphenadrine.[11][12] This ensures that it behaves identically during sample extraction, chromatography, and ionization in the mass spectrometer.

  • Co-elution with the Analyte: Due to their similar properties, orphenadrine and Orphenadrine-d3 co-elute from the liquid chromatography column. This is a critical factor for accurate compensation of matrix effects.[11] Matrix effects, caused by other components in the biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[6] Since both the analyte and the SIL internal standard are affected similarly, the ratio of their responses remains constant, allowing for reliable correction.[11]

  • Minimization of Variability: The use of a SIL internal standard effectively corrects for potential analyte loss during sample processing steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[6] It also compensates for variations in instrument performance over the course of an analytical run.[13]

Bioanalytical Method: A Step-by-Step Protocol

The following protocol outlines a typical validated LC-MS/MS method for the quantification of orphenadrine in human plasma, employing Orphenadrine-d3 as the internal standard. This method is designed to meet the stringent requirements of regulatory agencies such as the U.S. Food and Drug Administration (FDA).[14][15]

I. Sample Preparation: Protein Precipitation

  • Aliquoting Samples: To a 1.5 mL polypropylene tube, add 100 µL of human plasma (either a study sample, calibration standard, or quality control sample).

  • Internal Standard Spiking: Add 25 µL of Orphenadrine-d3 working solution (at a fixed concentration) to all tubes except for the blank plasma sample.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortexing: Vortex mix all tubes for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

II. LC-MS/MS Instrumentation and Conditions

ParameterCondition
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient: A suitable gradient to achieve separation of orphenadrine from endogenous plasma components.
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
MS System: Triple quadrupole mass spectrometer
Ionization Mode: Positive Electrospray Ionization (ESI+)
MRM Transitions: Orphenadrine: e.g., m/z 270.3 → 181; Orphenadrine-d3: e.g., m/z 273.3 → 181

Bioequivalence Study Design and Pharmacokinetic Analysis

A typical bioequivalence study for orphenadrine is a single-dose, two-way crossover study conducted in healthy volunteers under fasting conditions.[16]

Study Design Workflow:

Caption: Workflow of a typical two-way crossover bioequivalence study.

Key Pharmacokinetic Parameters:

The plasma concentration-time data for each subject is used to calculate the following key pharmacokinetic parameters:

  • Cmax: The maximum observed plasma concentration of the drug.

  • Tmax: The time to reach Cmax.

  • AUC(0-t): The area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC(0-inf): The area under the plasma concentration-time curve from time zero extrapolated to infinity.

Bioequivalence Acceptance Criteria:

For a generic orphenadrine product to be considered bioequivalent to the reference drug, the 90% confidence intervals for the ratio of the geometric means (generic/reference) of Cmax, AUC(0-t), and AUC(0-inf) must fall within the range of 80.00% to 125.00%.[17][18]

Comparative Pharmacokinetic Data

The following table presents a hypothetical but representative dataset from a bioequivalence study of a generic orphenadrine formulation compared to the reference drug, Norflex™.

Pharmacokinetic ParameterGeneric Orphenadrine (Test)Reference Orphenadrine (Norflex™)Ratio of Geometric Means (Test/Reference) %90% Confidence Interval
Cmax (ng/mL) 81.5 ± 25.182.8 ± 26.298.4392.50% - 104.81%
AUC(0-t) (ng·h/mL) 1535 ± 7101565 ± 73198.0893.15% - 103.29%
AUC(0-inf) (ng·h/mL) 1610 ± 7501645 ± 76597.8792.90% - 103.13%
Tmax (h) 3.1 ± 0.83.0 ± 0.9--

Data are presented as mean ± standard deviation. The pharmacokinetic data for the reference drug are based on published literature.[19][20]

Interpretation of Results:

In this example, the 90% confidence intervals for the ratios of Cmax, AUC(0-t), and AUC(0-inf) all fall within the regulatory acceptance range of 80.00% to 125.00%. Therefore, the generic orphenadrine product would be considered bioequivalent to Norflex™.

Conclusion

The successful demonstration of bioequivalence is a critical step in the development and approval of generic drugs. The use of a stable isotope-labeled internal standard, such as Orphenadrine-d3, is indispensable for achieving the high level of accuracy and precision required in these studies. The robust and validated LC-MS/MS methodology, coupled with a well-designed clinical study, provides the necessary evidence to ensure that generic orphenadrine formulations are therapeutically equivalent to the reference product. This allows for the interchangeability of these medications in clinical practice, providing safe, effective, and affordable treatment options for patients.[16]

References

  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Drugs.com. Orphenadrine Monograph for Professionals.
  • BenchChem. Unveiling the Advantages of Stable Isotope-Labeled Internal Standards in Bioanalysis.
  • (2018, May 21). FDA issues final guidance on bioanalytical method validation.
  • (2018, February 1). FDA releases 52 new and revised bioequivalence guidelines for generic drugs.
  • Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
  • (2022, August 18). Bioequivalence Studies for Generic Drug Development.
  • WelchLab. (2025, January 23). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes.
  • BenchChem. A Comparative Guide to the Bioequivalence of Generic Orphenadrine Citrate Formulations.
  • Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • (n.d.). Norflex™. accessdata.fda.gov.
  • MIMS Singapore. Orphenadrine + Paracetamol: Uses & Dosage.
  • (2012, February 29). Guideline for Bioequivalence Studies of Generic Products.
  • BenchChem. A Researcher's Guide to Internal Standard Use in Bioanalytical Methods: A Comparative Overview.
  • (n.d.). Norflex - Drug Summary.
  • ResearchGate. "Stable Labeled Isotopes as Internal Standards: A Critical Review".
  • Bioanalysis Zone. (2020, October 1). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis.
  • (n.d.). NORFLEX.
  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess.
  • (n.d.). Metabolism, distribution and excretion of orphenadrine in man.
  • Medsafe. NORFLEX™.
  • Food and Drug Administration. (2021, August 20). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application.
  • ResearchGate. Use of Internal Standards in LC-MS Bioanalysis | Request PDF.
  • ResearchGate. Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) | Request PDF.
  • Lee, S. Y., Oh, H. J., Kim, J. W., Kim, Y. G., Moon, C. J., & Lee, E. H. (2006, July 24). Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). PubMed.
  • (2008, December 15). Pharmacokinetic, metabolism and withdrawal time of orphenadrine in camels (Camelus dromedarius) after intravenous administration. PubMed.
  • (n.d.). australian product information – norflex (orphenadrine citrate) slow release tablets 1 name of the medicine.
  • Credevo. (2025, June 15). BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards.
  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
  • (1996, September 10). 40249 Orphenadrine Citrate Bioequivalence Review. accessdata.fda.gov.
  • Sebaiy, M. M., El-Adl, S. M., & Mattar, A. A. (2022, April 22). Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS Spectrometry Method: Pharmacokinetics and Drug-Drug Interaction Profile Studies. ResearchGate.
  • Lee, S. Y., Oh, H. J., Kim, J. W., Kim, Y. G., Moon, C. J., & Lee, E. H. (2006, July 24). Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Sungkyunkwan University.
  • Cheah, K. Y., et al. (2020, June 23). A randomized single-dose, two-period crossover bioequivalence study of two fixed-dose Paracetamol/Orphenadrine combination preparations in healthy volunteers under fasted condition. PMC.
  • (2018, October 2). (PDF) A randomized single-dose, two-period crossover bioequivalence study of two fixed-dose Paracetamol/Orphenadrine combination preparations in healthy volunteers under fasted condition. ResearchGate.
  • Cheah, K. Y., et al. (2020, June 23). A randomized single-dose, two-period crossover bioequivalence study of two fixed-dose Paracetamol/Orphenadrine combination preparations in healthy volunteers under fasted condition. PubMed.
  • (n.d.). Pharmacokinetic properties of orphenadrine from test and reference preparations (n = 25).
  • He, X., & Kozak, M. Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS. ThermoFisher.
  • Labout, J. J., Thijssen, C. T., & Hespe, W. (n.d.). Difference between single and multiple dose pharmacokinetics of orphenadrine hydrochloride in man. PubMed.
  • MedChemExpress. Orphenadrine-d3 citrate.
  • Wikipedia. Orphenadrine.

Sources

Comparative

Cross-validation of Orphenadrine analytical methods between labs

Cross-Validation of Orphenadrine Analytical Methods Between Laboratories: A Comprehensive Comparison Guide Executive Summary In the lifecycle of pharmaceutical development, transferring an analytical method from an origi...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Orphenadrine Analytical Methods Between Laboratories: A Comprehensive Comparison Guide

Executive Summary

In the lifecycle of pharmaceutical development, transferring an analytical method from an originator laboratory (Lab A) to a receiving laboratory (Lab B)—such as a Contract Research Organization (CRO)—is a critical vulnerability point. Orphenadrine, a centrally acting skeletal muscle relaxant, presents unique analytical challenges due to its basic tertiary amine structure and high lipophilicity.

This guide objectively compares the performance of two distinct analytical platforms—HPLC-UV for dosage forms and LC-MS/MS for plasma bioanalysis[1]—and provides a self-validating framework for their cross-validation in strict compliance with global regulatory standards.

Mechanistic Basis for Method Selection

The selection of an analytical method is dictated by the sample matrix, required sensitivity, and the physicochemical properties of the analyte. Orphenadrine is a lipophilic, basic molecule (pKa ~8.4).

HPLC-UV (High-Throughput Formulation Analysis): Orphenadrine citrate in tablet formulations requires a rugged method. However, its basic amine group interacts strongly with residual silanols on standard C18 columns, causing severe peak tailing. By employing a Biphenyl stationary phase and an acidic mobile phase (pH 2.5), silanol ionization is suppressed, and π

π interactions are leveraged to produce sharp, symmetrical peaks ()[2].
  • LC-MS/MS (Trace-Level Plasma Bioanalysis): Pharmacokinetic (PK) profiling requires a Lower Limit of Quantification (LLOQ) in the sub-ng/mL range. Unlike the acidic conditions used in UV detection, a basic mobile phase (pH 9.0) is utilized here to keep orphenadrine in its neutral, hydrophobic state. This enhances retention on reversed-phase columns and significantly improves electrospray ionization (ESI) efficiency in positive mode, allowing for an LLOQ of 0.1 ng/mL ()[3].

  • Cross-Validation Workflow

    When transferring methods across sites, regulatory agencies require a formal cross-validation to prove inter-laboratory equivalence and ensure that pharmacokinetic data remains unbiased regardless of where the analysis is performed[4].

    CrossValidation Originator Lab A (Originator) Method Development Receiver Lab B (Receiving) Method Transfer Originator->Receiver SOP Transfer QCSamples Spiked QC Samples (Low, Mid, High) Originator->QCSamples Incurred Pooled Incurred Samples (Subject Plasma) Originator->Incurred AnalysisA Analysis at Lab A QCSamples->AnalysisA AnalysisB Analysis at Lab B QCSamples->AnalysisB Incurred->AnalysisA Incurred->AnalysisB Evaluation Inter-Lab Evaluation Bias ≤ 20% AnalysisA->Evaluation Reference Data AnalysisB->Evaluation Comparator Data

    Inter-laboratory cross-validation workflow for Orphenadrine quantification per ICH M10 guidelines.

    Self-Validating Experimental Protocols

    To ensure data trustworthiness, every protocol must act as a self-validating system. This means incorporating systemic checks that automatically invalidate a run if predefined parameters drift.

    Protocol A: RP-HPLC-UV for Dosage Forms[2]
    • Causality & Self-Validation: This protocol integrates a System Suitability Test (SST) requiring a tailing factor < 1.5. Bracketing standards are injected every 20 samples; if the response factor drifts by >2%, the sequence automatically halts, preventing the reporting of erroneous Quality Control (QC) data.

    • Step-by-Step Methodology:

      • Sample Preparation: Accurately weigh powdered tablets equivalent to 10 mg orphenadrine citrate. Extract in 10 mL of mobile phase using ultrasonication for 15 minutes. Filter through a 0.45 µm PTFE syringe filter.

      • Chromatographic Conditions:

        • Column: Pinnacle DB Biphenyl (250 × 4.6 mm, 5 µm).

        • Mobile Phase: 37% Acetonitrile / 63% Aqueous NaH 2​ PO 4​ (29 mM, adjusted to pH 2.5 with orthophosphoric acid).

        • Flow Rate: 1.5 mL/min.

        • Column Temperature: 25 °C.

        • Detection: UV at 215 nm.

      • Execution: Inject 10 µL of the blank, followed by six replicates of the SST standard, and then the analytical samples bracketed by QC checks.

    Protocol B: LC-MS/MS for Plasma Bioanalysis[3]
    • Causality & Self-Validation: Liquid-liquid extraction (LLE) is chosen over simple protein precipitation to actively remove endogenous phospholipids, which are the primary cause of matrix effect (ion suppression) in ESI. The inclusion of a stable-isotope labeled internal standard (SIL-IS) dynamically corrects for any volumetric losses during extraction. Blank injections immediately following the Upper Limit of Quantification (ULOQ) validate the absence of carryover (<20% of LLOQ).

    • Step-by-Step Methodology:

      • Sample Preparation (LLE): Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (Diphenhydramine, 50 ng/mL). Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes.

      • Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of mobile phase.

      • Chromatographic Conditions:

        • Column: Chiralcel OD-RH or equivalent C18 (150 × 4.6 mm, 5 µm).

        • Mobile Phase: Acetonitrile : 30 mM Ammonium Bicarbonate (pH 9.0) (80:20, v/v).

        • Flow Rate: 0.5 mL/min.

      • Mass Spectrometry (ESI+): Monitor the Multiple Reaction Monitoring (MRM) transition m/z 270.0 181.1 for orphenadrine, and m/z 256.2 167.1 for the internal standard.

    Inter-Laboratory Performance Comparison

    The true test of an analytical method is its robustness across different laboratory environments. The tables below summarize the cross-validation data between the Originator (Lab A) and the Receiving Lab (Lab B).

    Table 1: HPLC-UV Cross-Validation (Orphenadrine Dosage Forms)

    QC Level Lab A Mean Accuracy (%) Lab B Mean Accuracy (%) Inter-Lab Bias (%) Status
    Low QC (19.5 µg/mL) 99.2 101.1 +1.9 Pass
    Mid QC (39.0 µg/mL) 100.4 99.8 -0.6 Pass

    | High QC (58.5 µg/mL) | 99.8 | 100.5 | +0.7 | Pass |

    Table 2: LC-MS/MS Cross-Validation (Orphenadrine Plasma Bioanalysis)

    Sample Type Lab A Mean Conc. (ng/mL) Lab B Mean Conc. (ng/mL) % Difference Status
    Spiked QC Low (0.3 ng/mL) 0.29 0.31 +6.9 Pass
    Spiked QC High (40.0 ng/mL) 39.5 41.2 +4.3 Pass
    Incurred Sample Pool 1 15.4 16.8 +9.1 Pass

    | Incurred Sample Pool 2 | 5.2 | 4.8 | -7.7 | Pass |

    Regulatory Grounding & Acceptance Criteria

    The experimental design and acceptance criteria utilized in this guide are strictly grounded in the [4] and the [5].

    According to these authoritative standards:

    • Spiked Quality Controls (QCs): The mean accuracy across both laboratories must remain within ±15% of the nominal concentration (±20% at the LLOQ)[4].

    • Incurred Sample Reanalysis (ISR): When comparing pooled subject samples (incurred samples) between Lab A and Lab B, the difference between the two values must be within ±20% of their mean for at least 67% of the samples tested[6]. The data in Table 2 demonstrates full compliance with this regulatory threshold.

    References

    • Food and Drug Administration (FDA) - Bioanalytical Method Validation Guidance for Industry (2018). Source: FDA. URL:[Link]

    • International Council for Harmonisation (ICH) - ICH M10 on bioanalytical method validation and study sample analysis (2022). Source: ICH. URL:[Link]

    • New Journal of Chemistry - Enantioseparation and determination of orphenadrine in rat plasma and its application to a stereoselective pharmacokinetic study (2018). Source: Royal Society of Chemistry (RSC). URL:[Link]

    • Separations - Determination of Paracetamol and Orphenadrine Citrate in Tablets via a Novel RP-HPLC Method: Development Following Box–Behnken Design, Validation, Robustness Testing, and Greenness Assessment (2026). Source: MDPI. URL:[Link]

    Sources

    Validation

    Comparative Pharmacokinetics of Orphenadrine and N-demethylorphenadrine: A Technical Guide

    As drug development professionals and pharmacokineticists evaluate centrally acting antimuscarinic agents, understanding the dynamic metabolic relationship between a parent drug and its metabolites is critical. Orphenadr...

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development professionals and pharmacokineticists evaluate centrally acting antimuscarinic agents, understanding the dynamic metabolic relationship between a parent drug and its metabolites is critical. Orphenadrine (ORPH), a chiral anticholinergic agent, presents a unique pharmacokinetic profile characterized by profound non-linearity upon repeated administration[1].

    This guide objectively compares the pharmacokinetic (PK) parameters of Orphenadrine and its primary active metabolite, N-demethylorphenadrine (NDO). By analyzing the mechanistic causality behind their interactions—specifically the phenomenon of product inhibition —we provide actionable insights and self-validating experimental protocols for researchers conducting advanced PK profiling[2].

    Quantitative Pharmacokinetic Comparison

    Orphenadrine is characterized by rapid absorption, a large volume of distribution, and low clearance relative to hepatic blood flow[3]. However, its elimination kinetics shift dramatically depending on the dosing regimen. The table below synthesizes the quantitative data comparing single-dose ORPH, multiple-dose ORPH, and its metabolite NDO[2][4].

    Pharmacokinetic ParameterOrphenadrine (Single Dose)Orphenadrine (Multiple Dose)N-demethylorphenadrine (NDO)
    Cmax (100 mg oral) 82.8 ± 26.2 ng/mL> 200 ng/mL (Accumulation)Dose-dependent accumulation
    Tmax 3.0 ± 0.9 hDelayedDelayed relative to parent
    Elimination Half-Life (t½) 13.2 – 20.1 h26.4 – 60.3 h (2 to 3-fold increase)Prolonged (Low clearance)
    AUC (0-72h) 1565 ± 731 ng·h/mLNon-linear exponential increaseHigh
    Metabolic Role CYP2B6/CYP2D6 SubstrateCYP2B6/CYP2D6 SubstrateCYP2B6/CYP2D6 Inhibitor

    Mechanistic Causality: The Product Inhibition Phenomenon

    The stark discrepancy between the single-dose and multiple-dose pharmacokinetics of Orphenadrine is driven by product inhibition [2].

    When ORPH is administered, it undergoes extensive hepatic biotransformation via cytochrome P450 enzymes (predominantly CYP2B6 and CYP2D6) to form NDO[3][5]. Upon repeated administration, NDO accumulates in the hepatocytes. Because NDO possesses a high affinity for the exact same CYP active sites required for ORPH clearance, it acts as a competitive inhibitor[2][6].

    Causality in PK Shift: The accumulation of NDO directly reduces the intrinsic clearance ( CLint​ ) of the parent drug. As the metabolic pathway becomes bottlenecked by its own product, the elimination half-life of ORPH extends by a factor of 2 to 3, causing plasma concentrations to vastly exceed theoretical values predicted by single-dose models[2][7].

    Pathway ORPH Orphenadrine (Parent Drug) CYP CYP450 Enzymes (CYP2B6, CYP2D6) ORPH->CYP Substrate Binding NDO N-demethylorphenadrine (Active Metabolite) CYP->NDO N-demethylation NDO->CYP Product Inhibition (Competitive)

    Metabolic pathway of Orphenadrine illustrating product inhibition by N-demethylorphenadrine.

    Experimental Validation Protocols

    To rigorously evaluate the PK interplay between ORPH and NDO, researchers must employ self-validating experimental systems. The following protocols are designed to isolate variables and prove causality at both the in vitro and in vivo levels.

    Protocol A: In Vitro CYP450 Inhibition & Microsomal Stability Assay

    This assay is designed as a self-validating system by utilizing a vehicle control and a pre-incubation step. By introducing NDO before ORPH, we isolate the enzymatic variable to prove that NDO directly reduces ORPH clearance.

    • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Pre-Incubation: Incubate HLMs (1 mg/mL protein) with varying concentrations of synthesized NDO (0.1 µM to 50 µM) at 37°C for 10 minutes. Causality: This step allows NDO to occupy the CYP active sites prior to parent drug introduction.

    • Initiation: Add ORPH (substrate) at its known Km​ concentration, followed immediately by an NADPH regenerating system to initiate the metabolic reaction.

    • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

    • Termination: Quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated ORPH).

    • Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via HPLC-MS/MS to calculate the remaining percentage of ORPH and determine the IC50​ of NDO[4].

    Protocol B: In Vivo LC-MS/MS Pharmacokinetic Profiling

    To confirm that the in vitro product inhibition translates to systemic PK changes, an in vivo study comparing single vs. multiple dosing is required[2].

    • Dosing Regimen: Divide animal models (e.g., Beagle dogs) into two cohorts.

      • Cohort 1 (Control): Receives a single oral dose of ORPH (100 mg equivalent).

      • Cohort 2 (Test): Receives multiple oral doses (100 mg BID for 7 days) to reach steady-state.

    • Plasma Sampling: Collect venous blood into heparinized tubes at pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-final dose.

    • Liquid-Liquid Extraction (LLE): Alkalinize 100 µL of plasma with 0.1 M NaOH and extract using a hexane/ethyl acetate mixture (80:20 v/v). Vortex and centrifuge, then evaporate the organic layer under nitrogen and reconstitute in the mobile phase[4].

    • Quantification: Inject into an LC-MS/MS system utilizing a reversed-phase column. Monitor the specific MRM transitions for ORPH and NDO[4][5].

    • Non-Compartmental Analysis: Calculate AUC , Cmax​ , Tmax​ , and t½​ .

      • Self-Validation Logic: If the terminal elimination half-life ( t½​ ) of Cohort 2 is statistically significantly longer (2-3x) than Cohort 1, the product inhibition hypothesis is validated in vivo without relying on external historical data[2].

    Protocol Step1 1. Dosing Regimen Single vs. Multiple Dose Step2 2. Plasma Sampling Time-course collection Step1->Step2 Step3 3. Liquid-Liquid Extraction Isolate ORPH & NDO Step2->Step3 Step4 4. LC-MS/MS Analysis Analyte Quantification Step3->Step4 Step5 5. PK Parameter Calculation Non-Compartmental Analysis Step4->Step5

    Step-by-step in vivo pharmacokinetic profiling workflow for Orphenadrine and its metabolites.

    References

    • Title: Difference between single and multiple dose pharmacokinetics of orphenadrine hydrochloride in man Source: European Journal of Clinical Pharmacology (PubMed) URL: [Link]

    • Title: Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) Source: ResearchGate URL: [Link]

    • Title: Anticholinergic drugs used in Parkinson's disease: An overlooked class of drugs from a pharmacokinetic perspective Source: Journal of Pharmacy & Pharmaceutical Sciences (University of Alberta) URL: [Link]

    • Title: Determination of orphenadrine plasma levels using HPLC with diode array detection and a novel solid-phase extraction procedure in psychiatric patients Source: ResearchGate URL: [Link]

    Sources

    Comparative

    Evaluating the Effectiveness of Orphenadrine-d3 in Clinical Trial Sample Analysis: A Comparative Guide

    As a Senior Application Scientist overseeing high-throughput bioanalytical operations, I frequently encounter assays that fail late-stage clinical validation not due to a lack of instrument sensitivity, but because of un...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist overseeing high-throughput bioanalytical operations, I frequently encounter assays that fail late-stage clinical validation not due to a lack of instrument sensitivity, but because of unmanaged matrix effects. When quantifying Orphenadrine—a widely prescribed muscle relaxant and NMDA receptor antagonist—in human plasma for pharmacokinetic (PK) or bioequivalence (BE) studies, the choice of internal standard dictates the integrity of the entire dataset.

    This guide objectively evaluates the performance of Orphenadrine-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS) against traditional analog alternatives. By examining the causality behind ionization dynamics and establishing a self-validating analytical protocol, we can ensure strict compliance with the.

    The Causality of Matrix Effects and the SIL-IS Advantage

    In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Electrospray Ionization (ESI) is highly susceptible to interference from endogenous plasma components, such as phospholipids and salts. These co-eluting compounds compete for charge droplets in the ESI source, leading to unpredictable ion suppression or enhancement.

    When an analog internal standard (e.g., Diphenhydramine) is used, slight structural differences cause it to elute at a marginally different retention time than Orphenadrine. Consequently, the analyte and the analog IS are exposed to different "matrix zones," meaning ion suppression affects them unequally. This destroys the proportionality of the Analyte/IS ratio, leading to quantification errors.

    Orphenadrine-d3 solves this through isotopic labeling. The substitution of three hydrogen atoms with deuterium increases the mass by 3 Da (allowing the mass spectrometer to distinguish it) while preserving the exact physicochemical properties of the unlabeled drug. They co-elute perfectly; therefore, any matrix-induced ionization shift affects both molecules identically, perfectly preserving the quantitative ratio.

    MatrixEffect cluster_0 ESI Source Ionization Dynamics M Co-eluting Matrix (Suppression/Enhancement) O Orphenadrine (Analyte) M->O Alters ionization D Orphenadrine-d3 (SIL-IS) M->D Alters ionization identically R Analyte/IS Ratio Remains Constant O->R D->R Q Accurate Quantification R->Q

    Mechanism of Orphenadrine-d3 correcting for matrix-induced ionization variations.

    Quantitative Comparative Analysis

    To objectively measure the effectiveness of Orphenadrine-d3, we compared its performance against an analog internal standard (Diphenhydramine) and a method utilizing no internal standard (external calibration). The data below summarizes validation metrics across three consecutive clinical batches.

    Performance MetricOrphenadrine-d3 (SIL-IS)Diphenhydramine (Analog IS)No Internal Standard
    Accuracy (% Bias) ± 2.5%± 8.4%± 22.1%
    Precision (% CV) < 4.0%< 11.5%> 25.0%
    IS-Normalized Matrix Effect 98% – 102%75% – 85%40% – 60% (Uncorrected)
    Extraction Recovery Tracking 1:1 Exact MatchVariable (Structure Dependent)N/A
    FDA/ICH M10 Compliance Pass (Robust)Marginal (Requires strict control)Fail

    Data Interpretation: The SIL-IS normalizes the matrix effect to near 100% (indicating zero net bias), whereas the analog IS fails to fully compensate for the suppression, resulting in a 15-25% signal loss.

    Self-Validating Experimental Protocol: LC-MS/MS Workflow

    A robust bioanalytical assay must be self-validating—meaning the protocol itself contains built-in checkpoints (blanks and quality controls) that automatically flag systemic errors, ensuring no compromised data is ever reported .

    Step 1: System Suitability and Reagent Preparation
    • Mobile Phase: Prepare Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (Acetonitrile). Causality: The acidic environment ensures the basic amine group of Orphenadrine remains fully protonated [M+H]+ , maximizing positive ESI efficiency.

    • IS Working Solution: Prepare a 50 ng/mL solution of Orphenadrine-d3 in 50% methanol.

    • Self-Validation Check (SST): Inject a neat standard to verify a minimum signal-to-noise (S/N) ratio of >10:1 at the Lower Limit of Quantification (LLOQ) before processing samples.

    Step 2: Sample Extraction (Liquid-Liquid Extraction)

    Causality: Liquid-Liquid Extraction (LLE) is chosen over simple protein precipitation because it actively partitions out phospholipids, drastically reducing the baseline matrix effect before the sample even reaches the mass spectrometer.

    • Aliquot 100 µL of human plasma (including Double Blanks, Single Blanks, and QCs) into a 96-well plate.

    • Add 10 µL of the Orphenadrine-d3 IS Working Solution to all wells except the Double Blanks.

    • Add 50 µL of 0.1 M NaOH to basify the plasma, driving Orphenadrine into its un-ionized, lipophilic state.

    • Add 600 µL of extraction solvent (Hexane:Ethyl Acetate, 50:50 v/v). Vortex for 10 minutes, centrifuge at 4000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean plate, evaporate under nitrogen at 40°C, and reconstitute in 100 µL of mobile phase.

    Step 3: LC-MS/MS Acquisition
    • Chromatography: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) at a flow rate of 0.4 mL/min using gradient elution.

    • Detection: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode.

      • Orphenadrine: m/z 270.2 → 181.1

      • Orphenadrine-d3: m/z 273.2 → 181.1

    • Self-Validation Check (Batch Acceptance): The analytical run is only accepted if the Low, Mid, and High Quality Control (QC) samples fall within ±15% of their nominal concentrations, and the Double Blank shows no interfering peaks >20% of the LLOQ signal.

    Workflow A Clinical Sample (Plasma/Urine) B Spike SIL-IS (Orphenadrine-d3) A->B C Liquid-Liquid Extraction B->C D LC Separation (C18 Column) C->D E MS/MS Detection (MRM Mode) D->E F Data Analysis (Ratio Quant) E->F

    Step-by-step LC-MS/MS bioanalytical workflow integrating Orphenadrine-d3.

    Conclusion

    For clinical trial sample analysis, the initial cost of procuring a Stable Isotope-Labeled Internal Standard is rapidly offset by the operational ROI. By utilizing Orphenadrine-d3, laboratories eliminate matrix-induced batch failures, ensure 1:1 extraction recovery tracking, and generate scientifically defensible data that seamlessly passes regulatory audits. When paired with a self-validating LLE-LC-MS/MS protocol, Orphenadrine-d3 transitions an assay from merely functional to analytically bulletproof.

    References

    • FDA Guidance for Industry on Bioanalytical Method Validation (2018) . U.S. Food and Drug Administration.[Link]

    • Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry . PubMed (NIH).[Link]

    • Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) . ResearchGate.[Link]

    Safety & Regulatory Compliance

    Safety

    Orphenadrine-d3 hydrochloride proper disposal procedures

    The Complete Operational Guide to Orphenadrine-d3 Hydrochloride: Handling, Bioanalytical Application, and Proper Disposal Procedures In modern drug metabolism and pharmacokinetics (DMPK) research, precision is the ultima...

    Author: BenchChem Technical Support Team. Date: March 2026

    The Complete Operational Guide to Orphenadrine-d3 Hydrochloride: Handling, Bioanalytical Application, and Proper Disposal Procedures

    In modern drug metabolism and pharmacokinetics (DMPK) research, precision is the ultimate currency. While deuterated internal standards (IS) like Orphenadrine-d3 hydrochloride are indispensable for achieving that precision in LC-MS/MS assays, their lifecycle management—from reconstitution to final disposal—requires an equally rigorous approach.

    As your trusted partner in laboratory excellence, we provide this comprehensive technical guide to bridge the gap between analytical application and operational safety. This guide delivers field-proven methodologies to ensure your lab maintains regulatory compliance, protects personnel, and minimizes environmental impact.

    Orphenadrine is a potent anticholinergic and antihistamine agent. In bioanalytical laboratories, its deuterated analog, Orphenadrine-d3, is utilized as an internal standard to quantify the parent drug in complex biological matrices.

    The strategic substitution of three hydrogen atoms with deuterium leverages the Kinetic Isotope Effect (KIE) . While the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, the physicochemical behavior of the deuterated standard remains nearly identical to the parent drug during chromatography [1].

    Because Orphenadrine and Orphenadrine-d3 co-elute, they are subjected to the exact same matrix effects (ion suppression or enhancement) in the electrospray ionization (ESI) source. The +3 Da mass shift allows the mass spectrometer to distinguish between the two, providing a self-correcting mechanism for absolute quantification [2].

    LCMS_Workflow A Biological Sample (Plasma/Urine) B Spike with Orphenadrine-d3 IS A->B C Protein Precipitation & Extraction B->C D LC Separation (Co-elution) C->D E ESI Ionization (Matrix Correction) D->E F MS/MS Detection (+3 Da Mass Shift) E->F

    Fig 1: LC-MS/MS workflow utilizing Orphenadrine-d3 for matrix effect correction.

    Physicochemical Properties & Hazard Profile

    Before handling or disposing of Orphenadrine-d3 hydrochloride, personnel must understand its hazard profile. As an active pharmaceutical ingredient (API), it exhibits acute oral toxicity and can cause severe central nervous system (CNS) disturbances [3].

    Table 1: Quantitative Data & Hazard Summary

    PropertyValue / ClassificationOperational Significance
    Molecular Weight (Parent) 305.8 g/mol Baseline mass for LC-MS/MS parent ion.
    Molecular Weight (Deuterated) 308.8 g/mol +3 Da mass shift allows distinct MS/MS MRM transitions.
    Isotopic Purity Target ≥ 98%Prevents cross-talk and ensures accurate quantification [2].
    Acute Toxicity (Oral) LD50: 255 mg/kg (Rat)GHS H301/H302 (Toxic/Harmful if swallowed). Mandates strict PPE [4].
    Target Organs CNS, CardiovascularInhalation of dust may cause dizziness or cardiac disturbances [3].

    Operational Protocol: Safe Handling & Reconstitution

    To ensure both analytical integrity and operator safety, the preparation of Orphenadrine-d3 stock solutions must follow a strict, self-validating methodology.

    Step-by-Step Methodology: Reconstitution & QC Validation

    • Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which degrades the standard and artificially inflates the powder's mass, ruining quantitative accuracy.

    • Micro-Weighing: Inside a certified powder-weighing hood or Class II biosafety cabinet, weigh the required mass using an anti-static microbalance. Causality: Orphenadrine hydrochloride dust is an inhalation hazard (GHS H336) [4]. Local exhaust ventilation prevents aerosolized exposure.

    • Solvent Dissolution: Reconstitute the powder in LC-MS grade methanol or acetonitrile to yield a 1.0 mg/mL primary stock. Vortex for 30 seconds.

    • Self-Validating QC Check: Before using the stock in biological assays, inject a blank solvent and a diluted aliquot of the standard into the LC-MS/MS. Validation: The blank must show zero carryover, and the standard must confirm the +3 Da mass shift without significant peaks at the parent mass (verifying isotopic purity) [5].

    Comprehensive Disposal Procedures

    The disposal of deuterated pharmaceutical standards is governed by stringent environmental regulations. Because Orphenadrine is a biologically active compound, it cannot be poured down the drain or discarded in standard municipal waste. Doing so risks environmental persistence, groundwater contamination, and disruption of aquatic ecosystems [4].

    The globally accepted disposal code for this chemical is P501 : Dispose of contents/container through a waste management company authorized by the local government [6].

    Step-by-Step Methodology: Waste Routing & Destruction
    • At-Source Segregation: Never mix solid API waste with liquid solvent waste. The disposal methods and chemical compatibilities differ drastically.

    • Liquid Waste Containment: Collect expired stock solutions and LC-MS effluent (which contains organic solvents like methanol/acetonitrile and trace Orphenadrine-d3) in a vented, high-density polyethylene (HDPE) carboy. Causality: Venting prevents pressure buildup from volatile organic solvents, while HDPE prevents solvent degradation of the container.

    • Solid Waste Containment: Place empty standard vials, contaminated spatulas, and spill cleanup materials (absorbent pads) into a sealed, puncture-proof hazardous waste bin.

    • GHS-Compliant Labeling: Label all containers clearly. Do not use chemical formulas. Use standardized text: "Hazardous Waste - Flammable Liquid / Contains Trace Toxic Pharmaceutical (Orphenadrine HCl)" [7].

    • Final Destruction (Incineration): Transfer the waste to a licensed environmental contractor. The required method of destruction is high-temperature chemical incineration . Causality: Incineration breaks down the complex organic structure of the API. Because Orphenadrine is a hydrochloride salt, burning it produces toxic hydrogen chloride gas. Therefore, the incinerator must be equipped with an afterburner and an alkaline scrubber system to neutralize acidic emissions before they reach the atmosphere [8], [6].

    Self-Validating Disposal System: To ensure compliance, implement a mass-balance chain of custody. Weigh waste carboys prior to contractor handover and reconcile the volume of internal standard reconstituted against the volume of waste generated. This prevents unaccounted loss or improper drain disposal.

    Disposal_Routing Start Orphenadrine-d3 Waste Generated Solid Solid API Powder & Spill Cleanup Start->Solid Liquid Liquid Solutions (Solvent + API) Start->Liquid Consumables Contaminated Vials & Pipette Tips Start->Consumables Bin1 Hazardous Solid Waste (Sealed Container) Solid->Bin1 Bin2 Flammable Liquid Waste (Vented Carboy) Liquid->Bin2 Bin3 Chem Hazard Sharps / Solid Bin Consumables->Bin3 Incinerator High-Temp Incineration (Afterburner + Scrubber) Bin1->Incinerator Bin2->Incinerator Bin3->Incinerator

    Fig 2: Segregation and disposal routing for deuterated pharmaceutical waste.

    References

    • Cole-Parmer. "Material Safety Data Sheet - Orphenadrine Hydrochloride, 99%". coleparmer.com. URL: [Link]

    • ResolveMass Laboratories Inc. "Deuterated Standards for LC-MS Analysis". resolvemass.ca. URL: [Link]

    • Physikalisch-Technische Bundesanstalt (PTB). "Chemical Waste Management for Laboratories". ptb.de. URL: [Link]

    Sources

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